Isobutyl acrylate
Description
Significance of Isobutyl Acrylate (B77674) in Polymer Science and Technology
Isobutyl acrylate (IBA) is a key building block in the production of a wide array of polymers and copolymers. sqspcdn.com Its primary significance lies in its ability to impart specific, desirable properties to the resulting polymer, including hydrophobicity, chemical resistance, and weatherability. jamorin.com The branched isobutyl group in its structure plays a crucial role in defining the characteristics of the polymers, such as reducing brittleness and influencing the glass transition temperature (Tg), which for poly(this compound) is approximately -24 °C. jamorin.compolysciences.comsigmaaldrich.comsigmaaldrich.com
This monomer is rarely used to create homopolymers but is frequently copolymerized with other monomers like (meth)acrylic acid and its esters, styrene, and vinyl acetate (B1210297) to tailor the final properties of the material. jamorin.combasf.com These copolymers are integral to numerous industrial applications. They are fundamental components in the formulation of coatings, adhesives, sealants, plastics, textiles, and inks. sqspcdn.com888chem.com In the realm of adhesives, particularly pressure-sensitive adhesives (PSAs), copolymers containing this compound are valued for their ability to provide excellent adhesive properties. rsc.orgtandfonline.comresearchgate.net For instance, research has shown that terpolymers of this compound, n-butyl acrylate, and methyl methacrylate (B99206) can yield PSAs with simultaneously improved tack, peel strength, and shear strength. researchgate.net
The versatility of this compound also extends to its function as a chemical intermediate. It readily undergoes addition reactions, making it a useful starting material for a variety of chemical syntheses. jamorin.combasf.com This reactivity allows for the creation of functional polymers and copolymers for specialized applications, including leather finishes and as modifiers for plastics and fibers to improve characteristics like softness and durability. sqspcdn.com888chem.com
Historical Context of this compound Research
The story of this compound is intrinsically linked to the broader history of acrylic polymer chemistry, which began in the 19th century. The first synthesis of acrylic acid occurred in 1843, laying the groundwork for future developments. tzgroupusa.com A significant milestone was achieved in 1927 when Dr. Otto Röhm commercially synthesized acrylic esters, opening the door for their industrial application. conservation-wiki.com This was followed by the commercial introduction of acrylic and methacrylic solution resins in 1936. conservation-wiki.com
While specific dates for the initial synthesis of this compound are not prominently documented, the use of related butyl-based acrylic polymers emerged in the early 1930s. During this period, isobutyl methacrylate polymers began to be used as picture varnishes. conservation-wiki.com The industrial-scale production of acrylic esters was significantly advanced by the Reppe process, which involved the carbonylation of acetylene (B1199291) and was discovered by Walter Reppe in 1939. google.com The alternative propylene (B89431) oxidation process later became preferred for economic and safety reasons. researchgate.net
The post-World War II era saw a surge in the development and application of acrylic polymers. Thermoplastic acrylic resin technology, based on the controlled polymerization of various acrylic monomers, became dominant in the automotive topcoat market from the 1950s through the 1970s due to the excellent appearance of the finishes. paint.org Research into the specific properties of different acrylate polymers, including those made from this compound, intensified as their use in coatings, adhesives, and plastics became more widespread.
Current Research Frontiers and Challenges for this compound
Modern research on this compound is focused on creating advanced polymeric materials with precisely controlled architectures and functionalities. A major frontier is the synthesis of block copolymers containing this compound segments. tandfonline.comfrontiersin.org Techniques like controlled radical polymerization (CRP), including atom transfer radical polymerization (ATRP) and reversible addition-fragmentation chain transfer (RAFT) polymerization, have enabled the creation of well-defined block copolymers. vot.plsigmaaldrich.comsci-hub.seresearchgate.net These advanced methods allow for the synthesis of complex macromolecular structures that were previously difficult to achieve, opening up possibilities for new materials in fields like nanomedicine and thermoplastic elastomers. nih.gov
Another active area of investigation is the development of stimuli-responsive or "smart" polymers. These materials can change their properties in response to external triggers like temperature or pH. ugent.be Research has explored the creation of graft copolymers with an acrylate backbone and temperature-sensitive grafts, which could have applications in areas like controlled drug delivery. ugent.be
The synthesis of bio-based polymers represents a significant and growing research direction aimed at improving sustainability. researchgate.net While much of the focus has been on replacing fossil-based monomers with alternatives derived from renewable resources, challenges remain in developing cost-effective and efficient processes for producing bio-based this compound. acs.org
Despite advancements, challenges in the polymerization of this compound persist. The polymerization process is highly exothermic and can proceed rapidly, which can be difficult to control on an industrial scale and may lead to uncontrolled, explosive polymerization if not properly managed. nih.govverifiedmarketresearch.com Another challenge is managing the complex kinetics of copolymerization, especially at high temperatures where secondary reactions can affect the final polymer structure and properties. acs.org Current research utilizes advanced modeling and simulation techniques to better understand and control these complex reaction parameters to tailor polymer microstructures for specific applications. acs.org
Data Tables
Table 1: Physical and Chemical Properties of this compound Monomer
| Property | Value | Source(s) |
| IUPAC Name | 2-methylpropyl prop-2-enoate | nih.gov |
| CAS Number | 106-63-8 | nih.govsolubilityofthings.com |
| Molecular Formula | C₇H₁₂O₂ | nih.gov |
| Molecular Weight | 128.17 g/mol | nih.govsolubilityofthings.com |
| Appearance | Clear, colorless liquid | jamorin.comnih.gov |
| Odor | Acrid, ester-like | jamorin.comnih.gov |
| Density | 0.890 g/cm³ at 20 °C | jamorin.com |
| Boiling Point | ~133-145 °C | jamorin.comsolubilityofthings.com |
| Melting Point | -61 °C | jamorin.com |
| Glass Transition Temp. (Polymer) | -24 °C | jamorin.comsigmaaldrich.comsigmaaldrich.com |
| Solubility in Water | Low | solubilityofthings.comoecd.org |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-methylpropyl prop-2-enoate | |
|---|---|---|
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InChI |
InChI=1S/C7H12O2/c1-4-7(8)9-5-6(2)3/h4,6H,1,5H2,2-3H3 | |
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InChI Key |
CFVWNXQPGQOHRJ-UHFFFAOYSA-N | |
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Canonical SMILES |
CC(C)COC(=O)C=C | |
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Molecular Formula |
C7H12O2 | |
| Record name | ISOBUTYL ACRYLATE | |
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Related CAS |
26335-74-0 | |
| Record name | Poly(isobutyl acrylate) | |
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DSSTOX Substance ID |
DTXSID1021873 | |
| Record name | Isobutyl acrylate | |
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Molecular Weight |
128.17 g/mol | |
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Physical Description |
Isobutyl acrylate appears as a clear colorless liquid with an acrid odor. Flash point 86 °F. Less dense than water. Vapors irritate eyes and respiratory system. May polymerize exothermically if heated or contaminated. If polymerization takes place inside a container, the container may rupture violently., Liquid, A liquid with a sharp, fragrant odor; [HSDB] Colorless liquid with a fruity odor; Stabilized with 10-20 ppm MEHQ; [OECD SIDS] | |
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| Record name | 2-Propenoic acid, 2-methylpropyl ester | |
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Boiling Point |
270 °F at 760 mmHg (NTP, 1992), 132 °C, Boiling point: 61-63 °C (51 mm Hg) | |
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Flash Point |
86 °F (NTP, 1992), 86 °F (30 °C) (open cup) | |
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Solubility |
Slightly soluble (NTP, 1992), Soluble in ethanol, ether and methanol, In water, 2,000 mg/L at 25 °C | |
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Density |
0.889 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.8896 at 20 deg, Liquid heat capacity= 0.431 BTU/lb-F @ 70 °F; Liquid thermal conductivity= 1.048 BTU-in/hr-sq ft-F at 70 °F; Saturated vapor density= 0.00494 lb/cu ft @ 70 °F; Ideal gas heat capacity= 0.371 BTU/lb-F @ 75 °F | |
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Vapor Density |
4.42 (Air = 1) | |
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Vapor Pressure |
20.68 mmHg (USCG, 1999), 7.07 [mmHg], 7.07 mm Hg at 25 °C | |
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Color/Form |
Clear liquid | |
CAS No. |
106-63-8 | |
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Melting Point |
-78 °F (USCG, 1999), -61 °C | |
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Synthesis and Manufacturing Methodologies of Isobutyl Acrylate
Catalytic Esterification Processes for Isobutyl Acrylate (B77674) Production
The cornerstone of isobutyl acrylate production lies in the catalytic esterification of acrylic acid with isobutanol. researchgate.netresearchgate.net This reversible reaction necessitates the use of a catalyst to achieve commercially viable reaction rates and yields. The choice of catalyst, whether homogeneous or heterogeneous, profoundly influences the process efficiency, product purity, and environmental impact.
Homogeneous Catalysis in this compound Synthesis
Traditionally, the synthesis of this compound has employed homogeneous acid catalysts, such as sulfuric acid and p-toluenesulfonic acid. researchgate.netgoogle.comsci-hub.st These catalysts are effective in accelerating the esterification reaction. tandfonline.com However, their use presents several challenges, including corrosivity (B1173158) to equipment, difficulties in separation from the product mixture, and the generation of acidic waste streams that require neutralization. researchgate.nettandfonline.com
Heterogeneous Catalysis, including Ion Exchange Resins, for this compound
To mitigate the drawbacks associated with homogeneous catalysts, significant research has been directed towards the use of solid acid catalysts. researchgate.net Among these, cation exchange resins have emerged as a highly effective and environmentally benign alternative for the synthesis of this compound. researchgate.netacs.org These resins, typically based on sulfonated styrene-divinylbenzene copolymers, offer several advantages, including ease of separation from the reaction mixture, reduced corrosion, and the potential for regeneration and reuse. scirp.org
Studies have investigated the catalytic activity of various ion exchange resins for the esterification of acrylic acid with isobutanol. Research comparing Amberlyst 15, Amberlyst 131, and Dowex 50wX-400 found that Amberlyst 131 exhibited the highest catalytic activity under the tested conditions. acs.org The catalytic performance of these resins is influenced by factors such as their total acidity, pore structure, and swelling behavior in the reaction medium.
The following table summarizes the findings of a comparative study on different cation exchange resins for this compound synthesis. acs.org
| Catalyst | Conversion of Acrylic Acid (%) |
| Amberlyst 131 | 37.2 |
| Dowex 50wX-400 | 32.8 |
| Amberlyst 15 | 21.1 |
Conditions: Temperature = 358 K, Alcohol/Acid Ratio = 1, Catalyst Loading = 10 g/L. acs.org
The kinetic behavior of the esterification reaction using ion exchange resins has been modeled using various approaches, including pseudo-homogeneous, Eley-Rideal, and Langmuir-Hinshelwood-Haugen-Watson (LHHW) models, to better understand the reaction mechanism and optimize process parameters. researchgate.netacs.org
Optimization of Reaction Conditions in this compound Synthesis
The efficiency of this compound synthesis is highly dependent on the optimization of several key reaction parameters. These include:
Temperature: Increasing the reaction temperature generally enhances the reaction rate. However, it can also favor side reactions and impact catalyst stability. Studies have shown that an optimal temperature exists to maximize conversion. For instance, in the synthesis of butyl acrylate, an increasing trend in conversion was observed with temperature up to an optimum of 90°C. acs.org
Molar Ratio of Reactants: An excess of the alcohol (isobutanol) is often used to shift the reaction equilibrium towards the formation of the ester. Research has demonstrated that increasing the initial molar ratio of alcohol to acid can lead to higher conversions of acrylic acid. sci-hub.stacs.org
Catalyst Loading: The concentration of the catalyst directly influences the reaction rate. An increase in catalyst loading generally leads to a higher conversion of acrylic acid, up to a certain point where mass transfer limitations may become significant. acs.orgacs.org
Water Removal: As water is a byproduct of the esterification reaction, its removal can shift the equilibrium towards the product side, thereby increasing the conversion. sci-hub.st Techniques such as azeotropic distillation or the use of molecular sieves can be employed for this purpose. sci-hub.stacs.org The addition of molecular sieves has been shown to increase acrylic acid conversion by adsorbing the water generated during the reaction. acs.org
Enhanced Catalytic Activity Studies for this compound Production
Efforts to enhance the catalytic activity for acrylate production are ongoing. Research into novel catalyst formulations aims to improve yield, selectivity, and catalyst longevity. For example, the development of zirconia-supported tungstophosphoric acid has been explored for the esterification of acrylic acid, though challenges with catalyst reusability due to leaching were noted. acs.org The modification of catalysts, such as the addition of metal oxides like Nb2O5 to VPO–TiO2 catalysts in the synthesis of acrylic acid, has been shown to enhance active site density and catalytic efficiency. rsc.org
Alternative Synthetic Pathways for this compound
While direct esterification of acrylic acid is the dominant route, alternative synthetic pathways are being explored, often driven by the desire to utilize bio-based feedstocks. One such approach involves the use of 3-hydroxypropionic acid as a starting material. This process involves the dehydration and esterification of aqueous 3-hydroxypropionic acid in the presence of isobutanol. google.com This method offers the potential to produce this compound with very low levels of acetate (B1210297) impurities. google.com
Another novel route involves the rhenium-catalyzed deoxydehydration (DODH) of bio-based glyceric acid in an alcoholic medium to produce acrylic acid and its esters. rsc.org This process avoids the need for gaseous hydrogen and can be applied to various alcohols to yield the corresponding alkyl acrylates. rsc.org
Industrial Process Optimization in this compound Manufacturing
The industrial production of this compound involves a multi-step process that requires careful optimization to ensure efficiency and product quality. A typical process involves a reaction section followed by a separation and purification section. researchgate.net
A key challenge in the manufacturing process is the separation of this compound from unreacted acrylic acid and isobutanol, as they can form azeotropes. researchgate.net Vacuum distillation is often employed to overcome this, as it increases the relative volatility and can break the azeotrope. researchgate.net
Process control systems are crucial for maintaining optimal operating conditions, ensuring consistent product quality, and responding to changes in production demand. credenceresearch.comresearchgate.net Furthermore, there is a growing emphasis on sustainable manufacturing practices, which includes the development of more efficient and environmentally friendly production technologies. credenceresearch.com This includes advancements in automation, process control, and the potential development of bio-based alternatives. credenceresearch.com The use of reactive distillation, where the reaction and separation occur in a single unit, is another process intensification strategy that has been proposed to improve the efficiency of acrylate production. acs.orgresearchgate.net
Polymerization and Copolymerization of Isobutyl Acrylate
Fundamental Polymerization Mechanisms of Isobutyl Acrylate (B77674)
The polymerization of isobutyl acrylate, like other acrylic monomers, can be initiated through various mechanisms. This section details the kinetics of the common free-radical pathway, the potential for the monomer to self-initiate polymerization at elevated temperatures, and the role of chemical initiators in the process.
The free-radical polymerization of acrylate monomers is a complex process influenced by reaction temperature and monomer concentration. acs.org The kinetics of this compound polymerization are comparable to those of other isomers like n-butyl acrylate. In these systems, the polymerization rate is proportional to the monomer concentration. acs.org
Controlled radical polymerization techniques, such as those mediated by nitroxides, can also be applied. In these systems, the polymerization involves an equilibrium between active propagating radicals and dormant species, allowing for better control over the process. cmu.eduacs.org The kinetics are characterized by a pseudo-stationary state where the concentrations of the polymeric radicals and the mediating stable radical remain nearly constant. cmu.eduacs.org
In the absence of a conventional initiator, alkyl acrylates can undergo thermal self-initiation at temperatures typically above 120°C. researchgate.netresearchgate.net Theoretical studies on ethyl acrylate and n-butyl acrylate provide a likely mechanism that is considered applicable to other alkyl acrylates, including this compound. researchgate.netnih.govupenn.edu
The proposed mechanism involves several steps. researchgate.netnih.gov It is theorized that the process begins with the formation of a diradical intermediate from two monomer molecules. researchgate.netnih.govupenn.edu One potential pathway is a [4+2] cycloaddition, or Diels-Alder reaction, to form a cyclic dimer. researchgate.netnih.gov Another pathway involves the formation of a diradical transition state leading to cyclobutane (B1203170) derivatives. researchgate.netnih.gov Computational studies suggest that a key step is the formation of a triplet diradical species, which is a crucial intermediate. nih.govupenn.edu This triplet diradical can then react with a third monomer molecule via hydrogen abstraction to generate two monoradicals. researchgate.netnih.govupenn.edu These monoradicals are the species that initiate the polymer chain growth. researchgate.netnih.gov This self-initiation process is a significant consideration in the high-temperature bulk polymerization of acrylates. researchgate.net
The polymerization of this compound is typically started by adding a chemical initiator that decomposes to form free radicals. Common classes of initiators include organic peroxides, such as benzoyl peroxide, and azo compounds, like azoisobutyronitrile (AIBN). tandfonline.comresearchgate.netgoogle.com The choice and concentration of the initiator significantly influence the polymerization rate and the final properties of the polymer.
In emulsion polymerization, the initiator concentration plays a critical role in determining the number of polymer particles formed. researchgate.net An increase in the concentration of an initiator like potassium persulfate generally leads to a higher rate of radical formation. mdpi.com This results in a greater number of micelles being nucleated, which ultimately produces a larger number of smaller polymer particles. researchgate.netmdpi.com
The effectiveness of an initiator can also depend on the specific monomer. For instance, some monomers may undergo thermal self-polymerization more readily than polymerization induced by certain initiators like benzoyl peroxide. mdpi.com The efficiency of the initiator, which is the fraction of radicals that successfully start a polymer chain, is another important factor. This efficiency is often less than 100% due to phenomena like the "cage effect," where primary radicals recombine before they can react with a monomer molecule. mdpi.com The decomposition rate of the initiator is temperature-dependent, and increasing the reaction temperature generally increases the rate of initiation. mdpi.comrsc.org
Copolymerization Studies Involving this compound
This compound is frequently copolymerized with other monomers to tailor the properties of the final material for specific applications, such as pressure-sensitive adhesives. researchgate.netresearchgate.net Understanding the relative reactivities of the comonomers and controlling the resulting polymer microstructure are crucial for designing these materials.
Reactivity ratios (r1 and r2) describe the preference of a growing polymer chain ending in one monomer unit to add another unit of the same monomer (r > 1), the other monomer (r < 1), or either without preference (r ≈ 1). These values are essential for predicting copolymer composition and microstructure.
Several studies have determined the reactivity ratios for copolymerization systems involving this compound (iBuA). In copolymerization with methacrylates, the methacrylate (B99206) monomer is generally more reactive than this compound. tandfonline.com For example, in the copolymerization of this compound with methyl methacrylate (MMA), the reactivity ratio for MMA (r_MMA) is significantly greater than 1, while the ratio for iBuA (r_iBuA) is less than 1, indicating that both types of growing chains prefer to add MMA. tandfonline.com This leads to a copolymer that is richer in MMA than the initial monomer feed, with the acrylate monomer being consumed more slowly. tandfonline.com
The following table summarizes experimentally determined reactivity ratios for various this compound copolymerization systems.
| Comonomer 1 (M1) | Comonomer 2 (M2) | r1 | r2 | Conditions |
| tert-Butyl Methacrylate (tBMA) | This compound (iBuA) | 1.513 ± 0.014 | 0.328 ± 0.008 | Bulk, 60°C, AIBN initiator tandfonline.com |
| Methyl Methacrylate (MMA) | This compound (iBuA) | 1.71 | 0.20 | Benzene, 60°C, AIBN initiator tandfonline.com |
| Methyl Methacrylate (MMA) | This compound (iBuA) | 4.1 ± 0.5 | 0.135 ± 0.04 | UV-initiated, 20°C tandfonline.com |
Table generated from referenced research findings. tandfonline.com
Controlling the sequence of monomer units along the polymer chain—the copolymer microstructure—is critical for tuning the material's properties. researchgate.netips.ac.ru Techniques of controlled or living radical polymerization, such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization, are powerful tools for achieving this control. ips.ac.runsf.gov
By employing these methods, copolymers of this compound with specific microstructures, such as block, gradient, or random copolymers, can be synthesized. researchgate.netips.ac.ru For instance, in the RAFT copolymerization of acrylic acid and n-butyl acrylate, the choice of the RAFT agent was shown to dictate whether a random block or a more uniform random copolymer was formed. ips.ac.ru Such principles are directly applicable to this compound systems. The resulting microstructure has a profound impact on the copolymer's properties in solution and in the solid state, influencing characteristics like self-assembly, aggregation behavior, and glass transition temperature. researchgate.netips.ac.ru
Another strategy for controlling microstructure is to use comonomers with bulky side groups. nsf.gov The steric hindrance from a bulky monomer can suppress its own homopolymerization, promoting the addition of the less hindered comonomer. This effect can be exploited to synthesize copolymers with a highly alternating structure, where the two monomer units add to the chain in a regular alternating sequence. nsf.gov This level of microstructural engineering provides a sophisticated platform for designing advanced polymeric materials with precisely tailored performance characteristics. nih.gov
Control of Polymer Architecture and Properties
The final properties of poly(this compound) are intrinsically linked to its molecular architecture, including branching, molar mass, and the presence of macromonomers.
Branching in polyacrylates primarily occurs through intramolecular chain transfer to the polymer, a process commonly known as backbiting. acs.orgmdpi.com This reaction transforms a highly reactive secondary radical at the end of a growing chain into a less reactive tertiary mid-chain radical (MCR). acs.orgresearchgate.net The formation of these MCRs and subsequent monomer addition creates short-chain branches along the polymer backbone. mdpi.com
The degree of branching is a critical parameter that can be controlled by several factors:
Monomer Concentration: As the concentration of monomer decreases, the likelihood of backbiting relative to propagation increases, resulting in a higher branching density. acs.org This is particularly relevant in starved-feed semi-batch processes. acs.orgresearchgate.net
Initiator Concentration: Increasing the initiator concentration can lead to a higher cumulative branching content. acs.org
Solvent and H-Bonding: The choice of solvent can influence branching. For poly(acrylic acid), polymerizations in dioxane resulted in higher degrees of branching compared to those in water. rsc.org For other acrylates, the presence of monomers or solvents capable of hydrogen bonding, such as 2-hydroxyethyl acrylate or butanol, has been shown to reduce the level of branching compared to polymerizations in non-polar aromatic solvents like xylenes (B1142099) and toluene. mdpi.com
Regulating the molar mass of poly(this compound) is essential for tailoring its physical properties, such as viscosity and mechanical strength. In free-radical polymerization, several factors can be adjusted to control the number-average molecular weight (Mn) and weight-average molecular weight (Mw).
Studies using Monte Carlo simulations and experimental investigations on butyl acrylate solution polymerization have shown that the molar mass can be precisely regulated by manipulating reaction conditions. acs.org For instance, the initiator-to-monomer ratio is a key parameter; a higher ratio generally leads to the formation of more polymer chains and thus a lower average molar mass. acs.org
Macromonomers are polymer chains with a reactive, polymerizable end group. In acrylate polymerization, they are primarily formed via β-scission of the tertiary mid-chain radicals that result from backbiting. acs.orgmdpi.com The production of polymers rich in macromonomers is of significant interest for applications like coatings and adhesives. acs.org
The formation and content of macromonomers can be influenced by:
Temperature: β-scission reactions are more prevalent at higher temperatures. researchgate.net Therefore, conducting the polymerization at elevated temperatures is a common strategy to increase macromonomer yield. google.com
Monomer Concentration: The competition between propagation of the mid-chain radical and its β-scission is dependent on monomer concentration. Low monomer concentrations, typical in starved-feed conditions, favor β-scission and thus macromonomer formation. acs.org
Catalytic Chain Transfer Polymerization (CCTP): This technique is highly effective for synthesizing macromonomers. By using specific chain transfer agents, it is possible to produce macromonomers with controlled chain length and composition, which can then be used as reactive surfactants or building blocks for graft copolymers. nih.gov
These macromonomers can be copolymerized with other monomers to create highly branched or graft copolymer structures, which are useful for modifying surface properties and improving material performance. researchgate.netuni-bayreuth.de
Advanced Polymerization Techniques for this compound
To achieve superior control over polymer architecture, advanced polymerization techniques, often categorized as reversible-deactivation radical polymerizations (RDRP) or living radical polymerizations (LRP), are employed. These methods allow for the synthesis of polymers with predetermined molar masses, narrow molecular weight distributions (low dispersity), and complex architectures. sigmaaldrich.com
Key advanced techniques applicable to this compound include:
Atom Transfer Radical Polymerization (ATRP): ATRP uses a transition metal complex (typically copper-based) to reversibly activate and deactivate the growing polymer chains. sigmaaldrich.com This technique has been used to create well-defined poly(tert-butyl acrylate) brushes on surfaces, which can be subsequently hydrolyzed to form functional poly(acrylic acid) brushes. nih.gov The principles of ATRP are broadly applicable to a range of acrylate monomers.
Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization: The RAFT process involves a chain transfer agent (a dithio compound) to mediate the polymerization, allowing for living characteristics. sigmaaldrich.com It is a versatile method suitable for a wide variety of monomers, including acrylates, under diverse reaction conditions. acs.org
Nitroxide-Mediated Polymerization (NMP): NMP utilizes a stable nitroxide radical to reversibly cap the growing polymer chain end, controlling the polymerization. sigmaaldrich.com
Single-Electron Transfer-Degenerative Chain Transfer Living Radical Polymerization (SET-DTLRP): This method has been specifically applied to the polymerization of this compound in an aqueous medium. uc.pt Studies have shown that SET-DTLRP of this compound demonstrates controlled polymerization characteristics, evidenced by a linear evolution of number-average molecular weight with conversion. uc.pt The kinetics of polymerization for butyl acrylate isomers were found to be in the order of tert-butyl > n-butyl > isobutyl, suggesting that the stability of the acrylate side group influences the polymerization process. uc.pt
These advanced techniques provide powerful tools for designing and synthesizing microstructure-engineered poly(this compound) and its copolymers for high-performance materials.
Environmental Fate and Degradation of Isobutyl Acrylate
Biodegradation Pathways of Isobutyl Acrylate (B77674)
Biodegradation is a significant process in the environmental breakdown of isobutyl acrylate. Studies suggest that this compound is susceptible to microbial degradation under both aerobic and, to a lesser extent, anaerobic conditions.
By analogy to butyl acrylate, a closely related chemical, the biodegradation of this compound is expected to be an important environmental fate process. nih.gov For instance, butyl acrylate, in a Japanese MITI test using an activated sludge inoculum, reached 61% of its theoretical biochemical oxygen demand (BOD) in two weeks, indicating a significant potential for aerobic microbial breakdown. nih.gov The process of aerobic biodegradation of acrylates like butyl acrylate is known to be carried out by various microorganisms, such as the Pseudomonas fluorescens strain, which can utilize the compound as a growth substrate. icm.edu.pl The initial step in the degradation pathway typically involves the hydrolysis of the ester bond, catalyzed by esterase enzymes, to form isobutanol and acrylic acid. These intermediates are then further metabolized by the microorganisms.
Aerobic Biodegradation of this compound
| Test Method | Duration | Result | Conclusion |
|---|---|---|---|
| ISO 14593 | 7 Days | 71% degradation | Readily Biodegradable oecd.org |
| ISO 14593 | 14 Days | 89% degradation | |
| Japanese MITI Test (by analogy to Butyl Acrylate) | 14 Days | 61% of Theoretical BOD | Important environmental fate process nih.gov |
Specific research on the anaerobic biodegradation of this compound is limited. However, general metabolic pathways for acrylic polymers under anaerobic conditions have been proposed. nih.gov For acrylate compounds, anaerobic degradation by microbial communities found in environments like wastewater sludge can occur, although typically at a slower rate than aerobic processes. nih.gov The pathways may involve initial hydrolysis followed by fermentation of the resulting alcohol and carboxylic acid.
Hydrolysis Mechanisms and Kinetics of this compound
Hydrolysis is a chemical process that can contribute to the degradation of this compound, particularly in aqueous environments. The rate of this reaction is highly dependent on pH. While specific experimental hydrolysis data for this compound are not widely available, reliable estimates and analogies to similar compounds provide insight into its behavior. nih.gov
The primary mechanism for the hydrolysis of acrylate esters is a base-catalyzed process (BAC2 mechanism), which involves a nucleophilic attack by a hydroxide (B78521) ion on the carbonyl carbon of the ester group. nih.gov This leads to the cleavage of the ester bond, yielding an alcohol (isobutanol) and a carboxylate salt (acrylate). Under neutral or acidic conditions, the hydrolysis rate is significantly slower.
Modeling data estimates a hydrolysis half-life of 16.5 years for this compound at 25°C and a neutral pH of 7. oecd.org However, under alkaline conditions, this rate increases dramatically. Based on data for the structurally similar butyl acrylate, the hydrolysis half-life shortens from years at neutral pH to mere hours at a pH of 11. nih.govntsb.gov
pH-Dependent Hydrolysis Half-Life of Acrylate Esters (by analogy to Butyl Acrylate)
| pH | Condition | Estimated Half-Life |
|---|---|---|
| 7 | Neutral | 4 years nih.gov / 16.5 years* oecd.org |
| 8 | Slightly Alkaline | 150 days nih.gov |
| 9 | Alkaline | 15 days nih.gov |
| 11 | Strongly Alkaline | 4 hours nih.govntsb.gov |
*Value for this compound from HYDROWIN modeling. Other values are for butyl acrylate. oecd.orgnih.govntsb.gov
Environmental Partitioning and Distribution Modeling of this compound
The environmental distribution of this compound is largely dictated by its physicochemical properties, such as vapor pressure and water solubility. To predict how the substance partitions among different environmental media, scientists employ distribution models.
Fugacity Modeling for Environmental Compartments (Air, Water, Soil, Sediment)
Fugacity models are valuable tools in environmental science for predicting the distribution of a chemical in a defined, multi-compartment environment. ulisboa.ptunipd.it These models use the concept of fugacity, or the "escaping tendency," of a chemical to determine how it will partition between phases like air, water, soil, and sediment at a steady state. ulisboa.ptunipd.it
For this compound, a Level III fugacity model provides a more realistic, non-equilibrium steady-state scenario, which considers ongoing emissions and intermedia transport processes. trentu.ca Modeling based on data for the structurally similar n-butyl acrylate indicates that this compound is most likely to be found in the air. oecd.orgoecd.org The results from a Level III fugacity model predict a high percentage of the substance partitioning into the atmosphere. oecd.org
The predicted distribution across the primary environmental compartments is detailed in the table below.
Distribution of this compound in Environmental Compartments based on a Level III Fugacity Model. oecd.org
This distribution pattern, with over 90% partitioning to air, is consistent with the compound's vapor pressure. oecd.org
Bioaccumulation Potential Assessment for this compound
Bioaccumulation refers to the accumulation of a chemical in an organism at a concentration higher than that found in the surrounding environment. Key indicators used to assess this potential are the octanol-water partition coefficient (log Kow) and the bioconcentration factor (BCF). oecd.orgnih.gov A low log Kow value generally suggests a lower tendency to accumulate in fatty tissues. arkema.com
Bioaccumulation Potential Indicators for this compound. oecd.org
Degradation of Poly(this compound) and Related Polymers
While the monomer this compound is readily biodegradable, its polymer, poly(this compound), and related polyacrylates undergo different and generally slower degradation processes. oecd.org The degradation of these polymers can be initiated by various environmental factors, including heat, light (photodegradation), and microbial action (biodegradation). bohrium.commdpi.com
Thermal Degradation: Studies on analogous polymers provide insight into the thermal degradation pathways. The thermal decomposition of poly(n-butyl acrylate) involves processes such as γ-hydrogen transfer, which leads to the formation of cyclic products and butanol. For poly(iso-butyl methacrylate), a closely related polymer, the primary thermal degradation route is depolymerization, where the polymer chain breaks down to yield the monomer. researchgate.net In contrast, poly(t-butyl acrylate) decomposition begins with the elimination of isobutene.
Biodegradation and Environmental Degradation: In complex environments like soil, the degradation of polyacrylates is a result of synergistic abiotic and biotic processes. mdpi.com For the related poly(isobutyl cyanoacrylate), enzymatic action has been shown to catalyze its breakdown through ester hydrolysis. nih.gov This is a different pathway from the conventional route that produces formaldehyde. nih.gov Research on polyacrylate films in soil shows that degradation primarily occurs at the surface layer, leading to roughening and the formation of cracks and holes over time. mdpi.com This process involves main-chain scission of the polymer. mdpi.com
The degradation mechanisms of polyacrylates are complex and depend significantly on the specific polymer structure and environmental conditions. bohrium.com
Summary of Degradation Pathways for Structurally Related Polymers.
Toxicological Research and Health Effects of Isobutyl Acrylate
Mechanistic Studies of Isobutyl Acrylate (B77674) Metabolism
The metabolism of isobutyl acrylate is a critical area of study for understanding its toxicological profile. Research has focused on both in vitro and in vivo models to elucidate the pathways by which this compound is broken down in biological systems.
In Vitro Hydrolysis by Esterases
In vitro studies have demonstrated that this compound is subject to rapid hydrolysis by esterases. One key study utilized porcine hepatic esterases in a phosphate (B84403) buffer to observe this process. oecd.org The results indicated that this compound is quickly broken down into isobutanol and acrylic acid. oecd.org This hydrolytic reaction is a primary detoxification pathway, converting the acrylate ester into its corresponding alcohol and acid. The rate of this hydrolysis is comparable to that of its structural analog, n-butyl acrylate. oecd.org
Below is a table summarizing the in vitro hydrolysis of this compound:
| Enzyme Source | Substrate | Products | Key Finding |
| Porcine Hepatic Esterases | This compound | Isobutanol, Acrylic Acid | Rapid hydrolysis comparable to n-butyl acrylate. oecd.org |
In Vivo Metabolic Pathways
While specific in vivo metabolic studies on this compound are limited, the metabolic fate can be largely inferred from studies on its structural analogs, such as n-butyl acrylate, and related compounds like isobutyl methacrylate (B99206). oecd.orgindustrialchemicals.gov.au Upon absorption, which can occur through oral, dermal, and inhalation routes, it is expected that this compound undergoes rapid metabolism. industrialchemicals.gov.au
The primary in vivo metabolic pathway is believed to be hydrolysis by carboxylesterases, which are abundant in various tissues, including the liver. This enzymatic action cleaves the ester bond, yielding isobutanol and acrylic acid. oecd.orgnih.gov Following hydrolysis, the resulting acrylic acid can enter into normal intermediary metabolism. nih.gov A smaller fraction of the absorbed dose may undergo conjugation with glutathione (B108866) (GSH), a key cellular antioxidant. industrialchemicals.gov.au This conjugation leads to the formation of mercapturic acid derivatives, which are then excreted in the urine. iarc.fr For the analog n-butyl acrylate, urinary metabolites identified include N-acetyl-S-(2-carboxyethyl)cysteine and its sulfoxide. nih.goviarc.fr
Irritation and Sensitization Mechanisms of this compound
This compound is recognized for its potential to cause irritation to the skin, eyes, and respiratory tract. oecd.orgnj.gov The mechanisms underlying these effects are linked to its chemical reactivity and its metabolic products.
Skin Irritation Mechanistic Investigations
Undiluted this compound is known to be irritating to the skin. oecd.orgoecd.org The irritant effect is likely due to the reactivity of the acrylate moiety. As a Michael acceptor, the α,β-unsaturated carbonyl group of this compound can react with nucleophilic groups in skin proteins and other biomolecules. uu.nl This can lead to cellular damage and an inflammatory response.
Furthermore, the hydrolysis of this compound in the skin by cutaneous esterases can release acrylic acid, which is a known irritant. nih.gov While there is no direct evidence from studies on this compound for a sensitizing effect in humans, it is considered a potential sensitizing agent due to its structural similarity to n-butyl acrylate, which is a known skin sensitizer (B1316253) in both animals and humans. oecd.orgtasnee.com Skin sensitization involves an immunological mechanism where the chemical acts as a hapten, binding to skin proteins to form an immunogenic complex that can elicit an allergic contact dermatitis upon subsequent exposures.
Eye Irritation Mechanistic Research
This compound is considered slightly irritating to the eyes. oecd.org Vapors of the compound can also cause eye irritation. noaa.gov The mechanism of eye irritation is thought to be similar to that of skin irritation, involving direct chemical reactivity with proteins and other macromolecules in the cornea and conjunctiva. This can disrupt cellular integrity and trigger an inflammatory cascade. The hydrolysis to acrylic acid within the eye tissues could also contribute to the observed irritation. nih.gov
Respiratory Tract Irritation Mechanisms
Inhalation of this compound vapors can irritate the respiratory tract. oecd.orgnj.gov The primary mechanism is believed to be the direct chemical irritation of the mucous membranes lining the respiratory system. nj.gov The reactivity of the acrylate group can lead to interactions with cellular components in the nasal passages, throat, and lungs, causing inflammation and symptoms such as coughing and shortness of breath. nj.gov
Dermal Sensitization Potential and Cross-Sensitization Studies
While there is limited data from studies on a small number of human patients that did not show evidence of a sensitizing effect, this compound is generally considered a potential skin sensitizing agent. oecd.org This consideration is largely based on its structural similarity to other acrylates, such as n-butyl acrylate, which is a known sensitizer in both animals and humans. oecd.orgoecd.org The potential for sensitization after skin contact is a noted characteristic. basf.com
Acrylates as a chemical class are known for their potential to cause allergic contact dermatitis. safecosmetics.org Cross-sensitization, where sensitization to one acrylate can lead to allergic reactions upon exposure to other acrylates, is a documented phenomenon within this chemical family. oecd.orgsafecosmetics.orgiarc.fr Studies on n-butyl acrylate have demonstrated its ability to show cross-sensitization with other acrylates. oecd.org This is a significant consideration, as individuals sensitized to one acrylic compound may experience exacerbated allergic reactions when re-exposed to different acrylates, for instance, during dental procedures. safecosmetics.org
Genotoxicity Research of this compound
Genotoxicity studies investigate the potential of a chemical to damage the genetic material (DNA) within cells.
Mutagenicity in Bacterial Assays (e.g., Ames Test)
The Ames test, or bacterial reverse mutation assay, is a widely used method to assess the mutagenic potential of chemical compounds by testing their ability to induce mutations in specific strains of bacteria like Salmonella typhimurium. eurofins.com.auwikipedia.orgresearchgate.net Research on this compound has consistently shown that the compound is not mutagenic in the Ames assay. oecd.orgnih.gov These tests were conducted both with and without metabolic activation and up to cytotoxic concentrations, with negative results across the board. oecd.org
Chromosomal Aberration Studies
Chromosomal aberration studies assess a substance's potential to cause structural changes to chromosomes. In vivo testing on this compound found that it did not induce chromosome aberrations in a mouse bone marrow micronucleus test. oecd.org
Studies on the analogous compound, n-butyl acrylate, provide further context.
In an in vitro cytogenetic assay using Chinese Hamster Ovary (CHO) cells, n-butyl acrylate did not show clastogenic potential at concentrations that were not cytotoxic. oecd.orgoecd.org However, at cytotoxic concentrations, an increase in aberrant cells was observed when tested without metabolic activation. oecd.orgoecd.org
In vivo cytogenetic assays where rats and hamsters were exposed to n-butyl acrylate via inhalation did not show clastogenic effects in bone marrow cells. oecd.orgnih.goviarc.fr It was noted, however, that these studies had limitations, such as testing single samples shortly after exposure ended. nih.goviarc.fr
In contrast, one study reported that n-butyl acrylate did induce chromosomal aberrations in the bone marrow of rats when administered via intraperitoneal injection. iarc.fr
Carcinogenicity and Reproductive/Developmental Toxicity Studies (via Analogues where direct data is limited)
Direct long-term studies on the carcinogenicity or reproductive toxicity of this compound are not available. oecd.org Therefore, data from structurally similar compounds, primarily n-butyl acrylate, are used for assessment. oecd.org
Analogous Compound Studies (e.g., n-Butyl Acrylate) for Carcinogenicity
Long-term animal studies on n-butyl acrylate have not found evidence of carcinogenicity. arkema.cominchem.org The International Agency for Research on Cancer (IARC) has classified n-butyl acrylate in Group 3, meaning it is "not classifiable as to its carcinogenicity to humans," based on inadequate evidence in experimental animals and a lack of data in humans. nih.govinchem.orgciop.pl
Key carcinogenicity studies on n-butyl acrylate include:
A two-year inhalation study in which male and female rats were exposed to n-butyl acrylate vapors found no neoplastic effects or increase in tumor type that could be related to the substance. nih.goviarc.frresearchgate.net
A study involving repeated skin applications on male mice also observed no treatment-related tumors. nih.goviarc.frinchem.org
Table 2: Carcinogenicity Findings for n-Butyl Acrylate (Analogue)
| Study Type | Species | Route | Findings | Source |
|---|---|---|---|---|
| 2-Year Bioassay | Rat | Inhalation | No carcinogenic effect observed. | nih.goviarc.fr |
Analogous Compound Studies for Reproductive and Developmental Toxicity
Data from n-butyl acrylate are used to assess the potential reproductive and developmental toxicity of this compound.
Reproductive Toxicity: Repeated-dose studies with n-butyl acrylate did not show any adverse effects on the reproductive organs. oecd.orgoecd.org Animal studies also gave no indication of a fertility-impairing effect. basf.com
Developmental Toxicity: In developmental toxicity studies where pregnant rats were exposed to n-butyl acrylate via inhalation, fetotoxic effects (such as resorptions and a reduced number of live fetuses) were observed. oecd.orgoecd.org However, these effects only occurred at exposure levels that were also toxic to the mother, causing effects like reduced body weight and irritation. oecd.orgoecd.orgarkema.com No indications of teratogenic effects (birth defects) were seen in these animal studies. arkema.combasf.com The developmental No-Observed-Adverse-Effect Level (NOAEL) was established based on post-implantation loss at maternally toxic concentrations. oecd.org
In Vitro and In Vivo Toxicokinetic Studies
The toxicokinetic profile of this compound, which encompasses its absorption, distribution, metabolism, and excretion, has been evaluated through both direct in vitro studies and in vivo studies of its close structural analogue, n-butyl acrylate.
In Vitro Studies
In vitro research indicates that this compound is subject to rapid metabolism. oecd.orgoecd.org Studies using porcine hepatic esterases demonstrated that the compound is quickly hydrolyzed in phosphate buffer. oecd.orgoecd.org This enzymatic action breaks the ester bond, yielding isoburyl alcohol and acrylic acid as the primary metabolites. oecd.org The rate of this hydrolysis reaction was found to be comparable to that of n-butyl acrylate. oecd.orgoecd.org Further in vitro experiments have shown that, unlike n-butyl acrylate, conjugation with glutathione (GSH) does not appear to be a significant biotransformation pathway for n-butyl methacrylate/isobutyl methacrylate. ecetoc.org
Table 1: In Vitro Metabolism of this compound This table summarizes the findings from in vitro studies on the metabolic fate of this compound.
| Parameter | Finding | Reference |
|---|---|---|
| Test System | Porcine Hepatic Esterases | oecd.org, oecd.org |
| Metabolic Pathway | Hydrolysis | oecd.org, oecd.org |
| Metabolites | Isobutyl alcohol, Acrylic acid | oecd.org |
| Reaction Rate | Comparable to n-butyl acrylate | oecd.org, oecd.org |
In Vivo Studies
Direct in vivo toxicokinetic data for this compound is limited. Therefore, assessments often rely on data from its structural analogue, n-butyl acrylate, due to the similarities in their chemical structures and in vitro metabolic behavior. oecd.orgoecd.orgsqspcdn.com
Studies on n-butyl acrylate in rats following oral administration show that it is absorbed very rapidly. nih.govoecd.orgiarc.fr Once absorbed, it is extensively metabolized. nih.govoecd.org The primary metabolic pathway is hydrolysis by carboxylesterase enzymes, which breaks the compound down into acrylic acid and butanol. nih.govoecd.orgwikipedia.org A significant portion of the administered dose is ultimately eliminated as carbon dioxide (CO2). nih.govoecd.org A smaller fraction is excreted in the urine, with metabolites identified as mercapturic acids, such as N-acetyl-S-(2-carboxyethyl)cysteine and its sulfoxide, resulting from conjugation with endogenous glutathione. nih.goviarc.fr A minor amount is also eliminated through the feces. nih.govoecd.org
Table 2: Summary of In Vivo Toxicokinetics of n-Butyl Acrylate (Analogue for this compound) This table presents the key toxicokinetic parameters for n-butyl acrylate, used as a surrogate for this compound, based on studies in rats.
| Parameter | Observation in Rats | Reference |
|---|---|---|
| Absorption | Rapidly absorbed after oral administration. | nih.gov, oecd.org |
| Metabolism | - Hydrolysis by carboxylesterase.
Analytical Methodologies for Isobutyl Acrylate
Air Sampling and Analysis Techniques for Isobutyl Acrylate (B77674) Vapor
Monitoring airborne concentrations of isobutyl acrylate, particularly in occupational settings, is essential. This typically involves active sampling of air, followed by laboratory analysis.
Adsorption Media (e.g., Activated Silica Gel, Charcoal)
The standard approach for sampling this compound vapor from the air involves drawing a known volume of air through a solid sorbent tube. wikisource.org Activated charcoal is a commonly used adsorbent for a range of acrylates and other volatile organic compounds (VOCs). nih.govnih.gov Specifically, coconut shell charcoal is often utilized in these sampling tubes. wikisource.org For certain acrylates, such as butyl acrylate, charcoal tubes coated with 4-tert-butylcatechol (B165716) (TBC) are used to enhance the stability of the collected sample. dnacih.comosha.gov The sorbent, typically in amounts of 100-400 mg, effectively traps the this compound vapors from the sampled air. www.gov.ilnih.gov
Desorption Solvents (e.g., Carbon Disulfide, Methanol)
After sample collection, the this compound must be released from the adsorbent for analysis. This is achieved through a process called desorption, where a solvent is used to extract the analyte from the sorbent media. Carbon disulfide (CS₂) is a widely used and effective desorption solvent for acrylates adsorbed on activated charcoal. nih.govdnacih.comnih.gov The process involves adding a precise volume of the solvent, such as 1.0 mL of CS₂, to the vial containing the charcoal, followed by agitation for a period, typically around 30 minutes, to ensure complete extraction of the analyte. wikisource.orgcdc.gov While effective, due to its toxicity, alternative solvents are being explored. nih.gov Acetone (B3395972) has been investigated as a "friendlier" replacement for carbon disulfide in some applications. nih.gov Methanol is also used, particularly for ultrasonic extraction of acrylates from plastic materials. e3s-conferences.org
Gas Chromatography with Flame Ionization Detection (GC-FID)
Once desorbed, the resulting solution containing this compound is most commonly analyzed using Gas Chromatography with Flame Ionization Detection (GC-FID). nih.govdnacih.comnih.gov This technique separates the components of the sample mixture in a capillary column, and the FID provides a sensitive and reliable signal for quantification. nih.gov
For the analysis of isobutyl methacrylate (B99206), a similar compound, a method using an FFAP capillary column has been established, demonstrating high sensitivity and precision. nih.gov The detection limit for this method was reported as 0.35 μg/ml, with a lowest detected concentration of 0.12 mg/m³. nih.gov In the analysis of various ester compounds, including isobutyl acetate (B1210297), a DB-Wax capillary column is often employed. wikisource.org The GC is operated with specific temperature programs to ensure optimal separation of the analytes. wikisource.org For instance, a typical program might start at 50°C and ramp up to 110°C. wikisource.org this compound is also sometimes used as an internal standard in the GC analysis of other acrylic monomers. regulations.govchromforum.org
Table 1: Summary of a Typical GC-FID Method for Isobutyl Methacrylate Analysis in Air
| Parameter | Value/Condition | Source |
| Sampling Media | Activated Charcoal Tube | nih.gov |
| Desorption Solvent | Carbon Disulfide | nih.gov |
| Analytical Column | FFAP Capillary Column | nih.gov |
| Detector | Flame Ionization Detector (FID) | nih.gov |
| Linear Range | 0-800 µg/ml | nih.gov |
| Correlation Coefficient | 0.99993 | nih.gov |
| Detection Limit | 0.35 µg/ml | nih.gov |
| Lowest Detected Concentration | 0.12 mg/m³ | nih.gov |
| Average Desorption Efficiency | 96.7% | nih.gov |
High-Performance Liquid Chromatography (HPLC) for Acrylate Monomers
High-Performance Liquid Chromatography (HPLC) is another powerful technique for the analysis of acrylate monomers, particularly for determining residual monomers in polymer products or for analyzing non-volatile acrylate compounds. ecetoc.orgperkinelmer.comwaters.com HPLC is often the method of choice for measuring free acrylic monomers in polymers before cross-linking. waters.com
The technique typically employs a reverse-phase column, such as a C18 column, and a UV detector. scispace.com A gradient elution using a mixture of solvents like water and acetonitrile (B52724) is common. e3s-conferences.org This allows for the separation of various acrylate monomers based on their polarity. waters.com HPLC methods have been developed to simultaneously determine multiple acrylate compounds in materials like plastic food contacts, with detection limits in the range of 0.03-0.08 mg/kg. e3s-conferences.org The method is valued for its ability to analyze samples without the need for high temperatures, which can be a concern in gas chromatography. e3s-conferences.org
Table 2: Example HPLC Method for Acrylate Compound Analysis
| Parameter | Description | Source |
| Technique | High-Performance Liquid Chromatography (HPLC) | e3s-conferences.org |
| Column | ZORBAX SB-AQ (250 mm×4.6 mm, 5 μm) | e3s-conferences.org |
| Mobile Phase | Gradient elution with water and acetonitrile | e3s-conferences.org |
| Detector | Diode Array Detector (DAD) | e3s-conferences.org |
| Linear Range | 0.01-10.0 mg/L | e3s-conferences.org |
| Correlation Coefficient | >0.999 | e3s-conferences.org |
| Detection Limits (LODs) | 0.03-0.08 mg/kg | e3s-conferences.org |
Spectroscopic Techniques for this compound Characterization
Spectroscopic methods are indispensable for the structural identification and characterization of this compound.
Fourier-Transform Infrared (FTIR) Spectroscopy
Fourier-Transform Infrared (FTIR) spectroscopy is a key technique for identifying the functional groups present in a molecule, providing a unique "fingerprint" for the compound. The FTIR spectrum of an acrylate, like this compound, is characterized by specific absorption bands. rsc.org Key characteristic peaks include the C=O (carbonyl) stretching vibration, typically found around 1724 cm⁻¹, and the C=C (alkene) bond peaks at positions like 1637 cm⁻¹. rsc.org The disappearance of the acrylate C=C peaks during polymerization reactions can be monitored by FTIR to track the reaction progress. rsc.org Studies on poly(this compound) show distinct spectral characteristics that can differentiate it from other poly(butyl acrylate) isomers. scribd.com
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of this compound and for characterizing the microstructure of polymers derived from it. icm.edu.pl Both ¹H NMR and ¹³C NMR are utilized to confirm the chemical structure of the monomer. tcichemicals.comchemicalbook.com
In ¹³C NMR spectroscopy, the carbonyl signal is particularly sensitive to the configurational effects within poly(this compound), allowing for a detailed analysis of sequence distribution at the triad (B1167595) and pentad level. icm.edu.pl This has been demonstrated in studies of isotactic poly(this compound), where spectral simulation based on incremental calculations of chemical shifts can verify line assignments. icm.edu.pl For instance, 100 MHz ¹³C NMR spectra of poly(this compound) have been recorded in deuterated chloroform, benzene, and acetone to investigate these microstructural details. icm.edu.pl
¹H NMR is also used to confirm the structure of this compound. tcichemicals.comchemicalbook.com The spectra provide distinct signals corresponding to the different protons within the molecule, allowing for unambiguous identification.
| Technique | Application | Key Findings |
| ¹³C NMR | Microstructural characterization of poly(this compound) | Carbonyl signal is sensitive to configurational effects, enabling analysis of triad and pentad sequences. icm.edu.pl |
| ¹H NMR | Structural confirmation of this compound monomer | Provides characteristic signals for molecular identification. tcichemicals.comchemicalbook.com |
Other Chromatographic and Hyphenated Techniques
Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are the primary chromatographic techniques for the analysis of this compound. nih.gove3s-conferences.org
Gas Chromatography (GC):
GC is widely used for the determination of this compound purity and for quantifying its presence in various samples, including air and latexes. basf.comkelid1.irnih.gov When coupled with a flame ionization detector (FID), GC provides a robust method for quantification. osha.gov For instance, the unreacted monomer content in latexes can be determined by injecting an aliquot of the latex, internally standardized with a suitable compound, onto a capillary GC column. kelid1.ir In some applications, this compound itself can serve as an internal standard for the analysis of other monomers. kelid1.ir The analysis of this compound in workplace air has been achieved by collecting samples on an activated charcoal tube, followed by desorption with carbon disulfide and analysis by GC-FID. nih.gov
High-Performance Liquid Chromatography (HPLC):
HPLC is another valuable technique, particularly for samples that may be sensitive to the high temperatures used in GC. e3s-conferences.org Reverse-phase HPLC methods have been developed for the analysis of this compound. sielc.com A typical method might use a C18 column with a mobile phase consisting of acetonitrile and water. sielc.comresearchgate.net For applications requiring mass spectrometry (MS) compatibility, volatile mobile phase additives like formic acid are used instead of non-volatile acids such as phosphoric acid. sielc.com HPLC with UV detection has been used to determine residual isobutyl methacrylate in dental acrylic resins, a similar compound, by monitoring the UV absorbance at 230 nm. researchgate.net
Hyphenated Techniques:
The coupling of chromatographic techniques with mass spectrometry (GC-MS) provides a higher degree of certainty in the identification of this compound. e3s-conferences.org Gel permeation chromatography (GPC) is another technique used, particularly for determining the molecular weight distribution (number-average molar mass, Mn, and weight-average molar mass, Mw) of polymers containing this compound. google.com
| Technique | Detector | Application | Key Parameters |
| Gas Chromatography (GC) | Flame Ionization Detector (FID) | Purity assessment, analysis in air and latexes. basf.comkelid1.irosha.gov | Capillary columns are often used. kelid1.ir |
| High-Performance Liquid Chromatography (HPLC) | UV Detector, Mass Spectrometer (MS) | Analysis of non-volatile samples, purity determination. e3s-conferences.orgsielc.com | Reverse-phase columns (e.g., C18), acetonitrile/water mobile phase. sielc.comresearchgate.net |
| Gel Permeation Chromatography (GPC) | Refractometric Detector | Molecular weight determination of polymers. google.com | THF solvent, polystyrene standards for calibration. google.com |
Purity Assessment of this compound Monomers
The purity of this compound monomers is critical for polymerization processes and the quality of the final polymer. The primary method for assessing the purity of acrylate esters, including this compound, is gas chromatography. basf.comastm.org
A typical product specification for this compound might require a minimum assay of 99.5% as determined by GC. basf.com Besides the main component, the analysis also focuses on quantifying impurities. Common impurities include water, the corresponding alcohol (isobutanol), and other esters. astm.org The water content is often determined by specific methods like the Karl Fischer titration (ASTM E 203), with a typical maximum limit of 0.100%. basf.com The acid content, calculated as acrylic acid, is another important parameter, often determined by titration (ASTM D 1613) with a maximum allowable level around 0.0100%. basf.com
In addition to chromatographic and titrimetric methods, other conventional methods for determining unsaturation, such as bromination or the addition of mercaptans, can also be employed for chemical assay. nih.gov The presence and concentration of stabilizers, like hydroquinone (B1673460) methyl ether (MEHQ), are also monitored, often using HPLC. basf.com
| Parameter | Analytical Method | Typical Specification Limit |
| Purity (Assay) | Gas Chromatography (GC) | ≥ 99.5% basf.com |
| Water Content | Karl Fischer Titration (e.g., ASTM E 203) | ≤ 0.100% basf.com |
| Acid Content (as acrylic acid) | Titration (e.g., ASTM D 1613) | ≤ 0.0100% basf.com |
| Stabilizer (e.g., MEHQ) | High-Performance Liquid Chromatography (HPLC) | e.g., 15 ± 5 ppm basf.com |
Computational and Theoretical Studies on Isobutyl Acrylate
Quantum Chemistry Approaches for Isobutyl Acrylate (B77674)
Quantum chemistry methods are used to study the electronic structure and reactivity of molecules from first principles. By solving approximations of the Schrödinger equation, these techniques can predict molecular geometries, reaction energies, and the pathways of chemical transformations.
Density Functional Theory (DFT) is a widely used quantum mechanical method that determines the electronic structure of a system based on its electron density. mdpi.comwiley-vch.de It offers a balance between computational cost and accuracy, making it a valuable tool for investigating complex reaction mechanisms in polymer chemistry. mdpi.comchemrxiv.org For acrylates, DFT is employed to explore the potential energy surfaces of various reactions, identify transition state structures, and calculate the activation energies that govern reaction rates. researchgate.net
In the context of isobutyl acrylate polymerization, DFT calculations can elucidate the mechanisms of both primary and secondary reactions. This includes modeling the propagation step, as well as complex secondary reactions like backbiting, β-scission, and chain transfer, which significantly influence the final polymer architecture. mdpi.comresearchgate.net For instance, studies on similar acrylates have used methods like solvation-corrected M06-2X/6-311+G(d,p) ab initio calculations to create a complete and consistent dataset of intrinsic rate coefficients for these critical secondary reactions. mdpi.comresearchgate.net Such calculations provide fundamental kinetic data that can be used as input for larger-scale kinetic models.
Table 1: Application of DFT in Analyzing this compound Polymerization Reactions
| Reaction Type | Information Gained from DFT Calculations | Significance |
|---|---|---|
| Chain Propagation | Calculation of activation energy for monomer addition to the growing radical chain. | Determines the primary polymerization rate. |
| Backbiting (Intramolecular Chain Transfer) | Identification of the six-membered ring transition state; calculation of the energy barrier for hydrogen abstraction. | Explains the formation of mid-chain radicals and subsequent short-chain branching. mdpi.com |
| β-Scission | Determination of the transition state and activation energy for the cleavage of a mid-chain radical. | Models polymer chain scission, reduction in molecular weight, and formation of macromonomers. mdpi.comresearchgate.net |
| Chain Transfer to Monomer/Polymer | Calculation of energy barriers for hydrogen abstraction from monomer or another polymer chain. | Provides rate constants for reactions that control molecular weight and branching. mdpi.com |
| Macromonomer Propagation | Modeling the addition of a polymer chain with a terminal double bond to a growing radical. | Elucidates the mechanism of long-chain branch formation. mdpi.com |
Molecular Orbital (MO) theory describes chemical bonding by considering electrons to be delocalized over the entire molecule in specific molecular orbitals, which are formed from the linear combination of atomic orbitals. expii.compurdue.edu This theory is fundamental to understanding the electronic structure and inherent reactivity of monomers like this compound.
The key to this compound's reactivity lies in its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). oup.com The energy and spatial distribution of these orbitals govern how the monomer interacts with other species, particularly radicals, in a polymerization reaction. The HOMO is associated with the molecule's ability to donate electrons, while the LUMO is associated with its ability to accept electrons. The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical reactivity and the energy required for electronic excitation. oup.com MO theory calculations can predict trends in reactivity, which is crucial for understanding copolymerization behavior and the influence of substituents on polymerization kinetics.
Table 2: Significance of Frontier Orbitals in this compound Reactivity
| Molecular Orbital | Description | Role in Polymerization |
|---|---|---|
| HOMO (Highest Occupied Molecular Orbital) | The highest-energy orbital containing electrons. Primarily located on the C=C double bond. | Involved in reactions with electrophilic species. The energy level influences the monomer's nucleophilicity. |
| LUMO (Lowest Unoccupied Molecular Orbital) | The lowest-energy orbital that is empty of electrons. Also associated with the π-system of the C=C double bond. | Accepts electrons from nucleophilic species, such as the attacking radical in free-radical polymerization. |
| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | A smaller gap generally indicates higher reactivity. It correlates with the energy required for the monomer to participate in chemical reactions. oup.com |
Molecular Dynamics Simulations for this compound Systems
Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. mdpi.com By solving Newton's equations of motion for a system of interacting particles, MD simulations can predict the evolution of the system and derive macroscopic properties from its microscopic behavior. researchgate.netmdpi.com
For this compound, MD simulations are applied to model the resulting polymer, poly(this compound), in its bulk or solution state. These simulations provide detailed insights into the structure-property relationships of the material. Researchers can construct amorphous polymer cells to simulate the bulk polymer and analyze properties such as density, glass transition temperature (Tg), and mechanical moduli. mdpi.com Furthermore, MD simulations can be used to study the dynamics of polymer chains, including their conformational changes and diffusion, which are crucial for understanding the viscoelastic properties of the material. chemrxiv.org Reactive MD simulations can even model the polymerization process itself, tracking bond formation and the growth of polymer chains. mdpi.com
Table 3: Properties of Poly(this compound) Investigated via Molecular Dynamics
| Property | Simulation Approach | Insights Gained |
|---|---|---|
| Density & Volumetric Properties | Equilibration of an amorphous polymer cell under constant pressure and temperature (NPT ensemble). | Prediction of material density and its dependence on temperature and pressure. |
| Glass Transition Temperature (Tg) | Analysis of the change in density or specific volume as a function of temperature during simulated cooling ramps. | Determination of the temperature at which the material transitions from a rubbery to a glassy state. |
| Mechanical Properties | Application of simulated tensile or shear deformation to the polymer cell and measurement of the stress response. | Calculation of Young's modulus, shear modulus, and Poisson's ratio to predict material stiffness and strength. researchgate.net |
| Chain Conformation & Dynamics | Tracking the positions of atoms over time to calculate metrics like the radius of gyration and end-to-end distance. | Understanding of polymer chain flexibility, entanglement, and relaxation behavior. |
| Solvent Interaction | Simulation of the polymer in the presence of solvent molecules. | Investigation of polymer solubility, swelling behavior, and the dynamics of solvent diffusion within the polymer matrix. chemrxiv.org |
Kinetic Modeling of this compound Polymerization and Reactions
Kinetic modeling uses mathematical equations to describe the rates of the various chemical reactions occurring during polymerization. These models are essential for predicting the evolution of monomer conversion, molecular weight distribution, and polymer composition over time, enabling process optimization and control. mdpi.commdpi.com
The free-radical polymerization of this compound involves a complex network of reactions, including initiation, propagation, termination, and various secondary reactions. mdpi.comacs.org A kinetic model consists of a set of differential equations, each representing the rate of change of a particular species (monomer, radicals of different lengths, dead polymer, etc.). By solving these equations numerically, the model can simulate the polymerization process under different conditions (e.g., temperature, initiator concentration). cmu.edu
Kinetic Monte Carlo (kMC) simulation is a powerful stochastic method for modeling complex reaction systems like polymerization. tu-clausthal.debohrium.com Unlike deterministic models that track average concentrations, the kMC method simulates the individual reaction events (e.g., a single propagation or backbiting event) based on their respective probabilities. rsc.org This approach allows for the direct simulation of the entire molecular weight distribution and provides detailed information about the microstructure of individual polymer chains, such as the number and location of branches. tu-clausthal.de
In a typical kMC simulation of this compound polymerization, a list of all possible reactions is compiled along with their rate constants. mendeley.comresearchgate.net The simulation proceeds by randomly selecting a reaction to occur based on its relative probability and then advancing the simulation time. This process is repeated for millions of events, building up a statistically representative ensemble of polymer chains. kMC simulations are particularly valuable for understanding how secondary reactions shape the polymer architecture. mdpi.com
Table 4: Typical Inputs and Outputs of a kMC Simulation for Acrylate Polymerization
| Category | Examples |
|---|---|
| Input Parameters | Initial concentrations of monomer, initiator, solvent, chain transfer agent. mendeley.com |
| Rate coefficients for all elementary reactions (initiation, propagation, termination, backbiting, β-scission, etc.). tu-clausthal.de | |
| Reaction temperature and volume. | |
| Primary Outputs | Monomer conversion vs. time. |
| Number-average molecular weight (Mn) and weight-average molecular weight (Mw) vs. time. mendeley.com | |
| Polydispersity Index (PDI = Mw/Mn). | |
| Detailed Microstructural Outputs | Full molecular weight distribution (MMD). rsc.org |
| Number of short-chain and long-chain branches per polymer chain. tu-clausthal.de | |
| Concentration of macromonomers and other specific polymer structures. tu-clausthal.de |
At the elevated temperatures often used in industrial acrylate polymerization, a variety of secondary reactions occur at significant rates, profoundly impacting the polymerization kinetics and the final polymer structure. mdpi.com Accurately modeling these reactions is critical for predicting the properties of the resulting polymer. acs.orgrsc.org
Key secondary reactions in the polymerization of this compound include:
β-Scission: The tertiary mid-chain radical can undergo cleavage at the β-position relative to the radical center. This reaction breaks the polymer chain, reducing the molecular weight. It results in the formation of a new secondary end-chain radical and a dead polymer chain with a terminal double bond (a macromonomer). mdpi.comresearchgate.net
Macromonomer Propagation: The terminal double bond on a macromonomer can react with a growing radical chain, incorporating the entire dead polymer chain as a long-chain branch. mdpi.com
These reactions are incorporated into kinetic models by adding the corresponding rate equations and kinetic coefficients, which are often determined from experimental data or quantum chemistry calculations. mdpi.commdpi.com
| Intermolecular Chain Transfer to Polymer | H-abstraction from the backbone of a dead polymer chain by a growing radical. | Creates long-chain branches (LCB). mdpi.com |
Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Environmental Fate and Toxicity
Computational and theoretical studies, particularly those involving Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) models, are essential for predicting the environmental behavior and toxicological profile of chemical compounds in the absence of extensive experimental data. These in silico methods establish correlations between the molecular structure of a compound and its physicochemical properties, environmental fate, and toxicity. For this compound, these models provide crucial information for environmental risk assessment and regulatory purposes.
Environmental Fate Modeling
QSAR models are widely used to estimate the environmental persistence and distribution of chemicals. These models leverage molecular descriptors—numerical representations of a molecule's structure—to predict key environmental parameters. For this compound, various properties that determine its environmental fate have been estimated using such computational methods.
Distribution modeling, such as the Mackay Level I fugacity model, predicts the partitioning of a chemical in different environmental compartments. For this compound, modeling indicates it is likely to partition mainly into the air (95.3%) with a smaller amount partitioning into water (4.6%). technologynetworks.com
Key environmental fate parameters for this compound, predicted by QSAR and other estimation methods, are summarized below. These values are critical for understanding how the compound behaves once released into the environment. For instance, its low bioconcentration factor (BCF) suggests a low potential for accumulation in aquatic organisms. nih.gov Similarly, its estimated atmospheric half-life of about 1.2 days indicates that it is not persistent in the air. nih.gov The prediction that this compound is readily biodegradable is based on analogy to butyl acrylate, a qualitative SAR approach. technologynetworks.comnih.gov
Table 1: Predicted Environmental Fate Parameters for this compound
| Parameter | Predicted Value | Modeling Basis/Method | Reference |
|---|---|---|---|
| Log Octanol-Water Partition Coefficient (Log Kow) | 2.22 | Estimation | technologynetworks.com |
| Bioconcentration Factor (BCF) | 10 | Estimated from Log Kow | technologynetworks.comnih.gov |
| Atmospheric Half-Life (vs. OH radicals) | 1.2 days | Structure Estimation Method | nih.gov |
| Atmospheric Half-Life (vs. Ozone) | 6.5 days | Structure Estimation Method | nih.gov |
| Volatilization Half-Life (Model River) | 4.6 hours | Estimation | nih.gov |
| Volatilization Half-Life (Model Lake) | 120 hours | Estimation | nih.gov |
| Biodegradation | Readily biodegradable | Analogy to Butyl Acrylate (SAR) | technologynetworks.comnih.gov |
| Hydrolysis Half-Life (pH 7) | 16.5 years | HYDROWIN Model | technologynetworks.com |
Toxicity Modeling
SAR and QSAR models are also pivotal in predicting the potential toxicity of this compound. Acrylate esters, as a class, are known to be reactive chemicals, and their toxicity is often linked to their ability to act as Michael acceptors. nih.gov Hydrolysis mediated by enzymes like carboxylesterase is a primary detoxification pathway, as the resulting acrylic acid is less electrophilic. nih.gov
A specific study analyzing the structure-toxicity relationships of various acrylates, including this compound, in mice found that acute oral toxicity (LD50) was directly dependent on the octanol-water partition coefficient (log P) and a second-order reaction rate constant (k). nih.gov This highlights a direct quantitative relationship between physicochemical properties and a toxicological endpoint for this compound.
For the broader class of acrylate and methacrylate (B99206) esters, QSAR models have been developed for various toxicological endpoints. These models help to understand the molecular features that drive toxicity. Key to these models is the selection of appropriate molecular descriptors that can capture the structural variations responsible for differences in biological activity.
Table 2: Molecular Descriptors and Their Relevance in QSAR Models for Acrylate Toxicity
| Descriptor Type | Specific Descriptor Example | Predicted Toxicological Endpoint | Relevance/Mechanism |
|---|---|---|---|
| Hydrophobicity | Log Kow (log P) | Acute Aquatic Toxicity, Acute Oral Toxicity | Governs absorption, distribution, and partitioning into biological membranes. Often shows a linear relationship with baseline narcosis. nih.govresearchgate.net |
| Electronic | ELUMO (Energy of Lowest Unoccupied Molecular Orbital) | Hepatocyte Toxicity, Mutagenicity | Relates to the electrophilic reactivity of the molecule, particularly its potential for Michael addition reactions with biological nucleophiles. oecd.org |
| Steric/Topological | Molecular Volume, Branching Indices | Cytotoxicity, Mutagenicity | Describes the size and shape of the molecule, which can influence its fit into enzyme active sites (e.g., for detoxification) or its interaction with cellular targets. nih.gov |
| Structural Alerts | Presence of α,β-unsaturated carbonyl moiety | Mutagenicity, Skin Sensitization | Identifies specific chemical fragments known to be associated with a particular toxicological mechanism, such as covalent binding to proteins. nih.govnih.gov |
These computational models are valuable tools for screening and prioritizing chemicals for further testing and for designing safer alternatives. The application of SAR and QSAR modeling to this compound and related compounds provides a scientifically grounded basis for assessing its potential environmental and health risks, fulfilling regulatory requirements while minimizing the need for animal testing. nih.govecetoc.org
Exposure Assessment and Management in Isobutyl Acrylate Context
Occupational Exposure Assessment Research
Occupational exposure to isobutyl acrylate (B77674) can happen during its manufacturing, transportation, and industrial application, primarily through inhalation and dermal contact. oecd.orgnih.gov Workplaces that produce or utilize isobutyl acrylate have implemented control measures to manage worker exposure. oecd.org
While specific occupational exposure limits for this compound have not been established by all regulatory bodies, the general principle is to control exposure to a level that prevents adverse health effects. nj.goviarc.fr Employers are responsible for evaluating workplace exposures, which can involve collecting personal and area air samples. nj.gov
For related acrylates, such as n-butyl acrylate, monitoring studies in the U.S. have provided data on exposure levels for various job roles. For instance, a study of monomer production workers between 1993 and 1995 showed geometric mean concentrations were generally low for lab technicians, production operators, and those involved in drumming, loading, and maintenance. oecd.org In a paint manufacturing plant, exposures to n-butyl acrylate were found to range from 0 to 0.92 ppm. oecd.org
Gas chromatography is a common and effective method for measuring acrylate concentrations in the workplace air. iarc.frnih.gov This technique involves collecting air samples using an activated charcoal tube, desorbing the analyte with a solvent like carbon disulfide, and then analyzing it with a gas chromatograph equipped with a flame ionization detector (FID). iarc.frnih.gov This method has been shown to be sensitive and precise for determining levels of acrylates in the air. nih.gov
Table 1: Occupational Exposure Data for n-Butyl Acrylate (as a proxy)
| Worker Group | Geometric Mean Exposure (ppm) | Source |
|---|---|---|
| Lab Technicians | < 0.40 | oecd.org |
| Production Operators | < 0.39 | oecd.org |
| Drumming, Loading, Unloading | < 0.29 | oecd.org |
| Maintenance Activities | < 0.38 | oecd.org |
This table is interactive. Click on the headers to sort the data.
Inhalation is a primary route of occupational exposure to this compound. oecd.org Vapors of the substance can be irritating to the respiratory tract. oecd.org While specific inhalation studies on this compound are limited, research on structurally similar compounds like n-butyl acrylate provides valuable insights.
In a 90-day inhalation study on rats exposed to n-butyl acrylate, irritation of the eyes and nasal mucosa were observed at higher concentrations. oecd.org A two-year inhalation study on rats with n-butyl acrylate showed effects on the nasal mucosa at all tested concentrations. iarc.fr Developmental toxicity studies in rats exposed to various acrylates via inhalation did not show selective toxicity to the embryo or fetus, though some fetal toxicity was observed at maternally toxic concentrations for certain acrylates. nih.gov
Dermal contact is another significant route of occupational exposure to this compound. nih.gov The undiluted substance is known to be irritating to the skin. oecd.org Although there is no definitive evidence from studies with a limited number of patients, due to its structural similarity to n-butyl acrylate, a known sensitizer (B1316253), this compound is considered a potential skin sensitizer. oecd.org
Research on other acrylates, such as trimethylolpropane (B17298) triacrylate, has primarily focused on dermatitis and involved skin patch testing of workers. iarc.frnih.gov For 2-ethylhexyl acrylate, dermal exposure is expected to be low due to its low vapor pressure, but can occur during spills or leaks. iarc.fr
Environmental Release and Occurrence Studies of this compound
The release of this compound into the environment is primarily associated with its production and industrial use. sqspcdn.com
This compound's production and use as a comonomer in various applications can lead to its release into the environment through different waste streams. nih.govsqspcdn.com These releases are generally limited and occur mainly during production and processing, typically through wastewater and exhaust gases. sqspcdn.com Modeling studies, such as the Mackay Level I and Level III fugacity models, predict that this compound is most likely to partition into the air (around 90-95%), with a smaller amount partitioning into water (approximately 5-8%). oecd.org
This compound can be present in wastewater from manufacturing facilities. sqspcdn.com It is considered toxic to aquatic organisms. sqspcdn.com However, it is readily biodegradable, which helps to mitigate its persistence in the environment. oecd.orgsqspcdn.com In the event of an accidental release to surface water, it is expected to biodegrade rapidly. sqspcdn.com
Studies on similar acrylates have detected their presence in wastewater. For example, 2-ethylhexyl acrylate was found in the effluent of an industrial waste treatment facility, with concentrations in the untreated wastewater ranging from 0.55 to 5.60 ppm. iarc.frnih.gov Treatment processes can significantly reduce the concentration of acrylates in wastewater. google.com
Risk Assessment Frameworks for this compound
The risk assessment for this compound involves a systematic process to evaluate the potential hazards associated with the substance and the extent of exposure to it. While specific, comprehensive risk assessment frameworks solely dedicated to this compound are not commonly published, the approach generally aligns with established international and national guidelines for chemical safety assessment. industrialchemicals.gov.aucanada.ca These frameworks typically incorporate hazard identification, dose-response assessment, exposure assessment, and risk characterization.
Frameworks from organizations like the National Industrial Chemicals Notification and Assessment Scheme (NICNAS) and under regulations such as Canada's Chemicals Management Plan often group this compound with other acrylate esters due to their structural and toxicological similarities. industrialchemicals.gov.aucanada.ca The assessment process considers the entire lifecycle of the chemical, from manufacturing and transport to industrial use and disposal.
Key Stages of Risk Assessment for this compound:
Hazard Identification: This stage involves identifying the intrinsic hazardous properties of this compound. It is recognized as a flammable liquid and vapor. basf.comfishersci.com Health hazards include skin irritation, potential for allergic skin reactions (skin sensitization), and irritation to the respiratory system. basf.comsqspcdn.com It may also be harmful if inhaled or comes into contact with skin. basf.comcpachem.com
Dose-Response Assessment: This step would analyze the relationship between the dose of this compound and the incidence and severity of an adverse effect. For this compound, this includes determining the concentration that causes irritation or sensitization. However, specific occupational exposure limits (OELs) for this compound have not been established by major regulatory bodies like OSHA or ACGIH. nj.govscipoly.com In such cases, risk assessments may reference limits for similar acrylates, like n-butyl acrylate, as a point of comparison while emphasizing that this does not confirm a safe level for this compound. nj.govosha.govontario.ca
Exposure Assessment: This involves evaluating the potential for human and environmental exposure. Occupational exposure can occur via inhalation of vapors and dermal contact during manufacturing, handling, and use in closed or open systems. sqspcdn.comnih.gov The assessment evaluates the effectiveness of control measures in place to minimize exposure. sqspcdn.com This includes monitoring workplace air and assessing adherence to handling procedures. nj.govosha.gov
Risk Characterization: The final step integrates the information from the previous stages to estimate the probability and severity of adverse effects occurring under specific exposure scenarios. canada.ca For this compound, the risk characterization would conclude that while the substance presents hazards such as flammability and skin/respiratory irritation, the risk can be managed by implementing robust control measures. industrialchemicals.gov.au Given its irritant and sensitizing properties, the risk to workers is considered significant unless dermal, ocular, and inhalation exposures are minimized through effective controls. industrialchemicals.gov.au
Below is a table outlining the general framework applied to this compound:
| Assessment Stage | Focus for this compound | Key Findings & Considerations |
| Hazard Identification | Intrinsic chemical and physical dangers. | Flammable liquid fishersci.com; Causes skin and respiratory irritation basf.comilo.org; May cause allergic skin reaction basf.comilo.org. |
| Dose-Response | Relationship between exposure level and effect. | No specific official Occupational Exposure Limits (OELs) established. nj.gov Comparison with OELs for n-butyl acrylate (e.g., ACGIH TLV-TWA of 2 ppm) may be used for guidance. nj.govosha.gov |
| Exposure Assessment | Evaluation of contact scenarios. | Primary occupational routes are inhalation and skin contact. nih.govilo.org Exposure is possible during manufacturing, sampling, and transfers. sqspcdn.com |
| Risk Characterization | Conclusion on the level of risk. | Risk is present but can be mitigated. The use of engineering controls and PPE is crucial to minimize exposure and prevent adverse health effects. industrialchemicals.gov.au |
Control Technologies and Exposure Reduction Strategies in this compound Handling
Effective management of risks associated with this compound relies on a hierarchy of controls, prioritizing engineering and administrative controls over personal protective equipment (PPE). nj.govnj.gov
Engineering Controls
These are the most effective measures as they are designed to remove or reduce the hazard at the source. nj.govwindows.net
Enclosure and Isolation: Handling this compound in closed systems is a primary control strategy. nj.govsqspcdn.com This minimizes the release of vapors into the work environment. Isolation of processes involving this chemical can also reduce the number of potentially exposed workers. nj.gov
Process and Equipment Design: Using automated systems for pumping and transferring liquid from drums or storage containers can significantly reduce exposure. nj.gov Equipment, including containers and transfer lines, should be made of compatible materials like stainless or mild steel. nih.gov To prevent static electricity build-up, which can be an ignition source, all equipment must be properly grounded and bonded. basf.competrochemistry.eu Using non-sparking tools is also recommended. basf.comnj.gov
Administrative Controls
These are work practices and procedures that reduce the duration, frequency, and intensity of exposure.
Work Practices: Prohibiting eating, drinking, and smoking in areas where this compound is handled is a standard practice to prevent ingestion. nj.gov Workers should wash their hands thoroughly after handling the chemical. scipoly.com
Training and Information: All personnel handling this compound must be trained on its hazards, safe handling procedures, and emergency actions. nj.govnih.gov Access to the Safety Data Sheet (SDS) is essential. sqspcdn.com
Spill and Emergency Procedures: Clear procedures for managing spills are necessary. This includes evacuating non-essential personnel, removing ignition sources, and using appropriate absorbent materials like vermiculite (B1170534) or sand. nj.gov Emergency eyewash stations and safety showers must be readily accessible in the immediate work area. nj.govspecialty-chemicals.eu
Personal Protective Equipment (PPE)
PPE is used as a final line of defense when engineering and administrative controls cannot eliminate exposure. nj.gov
Eye and Face Protection: Chemical safety goggles or a face shield are necessary to protect against splashes. scipoly.comnoaa.gov
Skin Protection: Wearing protective gloves and clothing is crucial to prevent skin contact. nj.govscipoly.com The specific glove material should be chosen based on recommendations from safety equipment suppliers for resistance to acrylates. nj.gov Contaminated clothing should be removed promptly and laundered by trained individuals. nj.gov
Respiratory Protection: When engineering controls are insufficient to maintain airborne concentrations below acceptable levels, or during certain tasks like maintenance or emergency response, respiratory protection is required. nj.gov The type of respirator (e.g., full-face respirator with organic vapor cartridges) should be selected based on a risk assessment of the specific workplace conditions. fishersci.comscipoly.com
The following table summarizes the control strategies for handling this compound:
| Control Type | Specific Strategy | Purpose |
| Engineering | Enclosure and Local Exhaust Ventilation | To contain vapors at the source and prevent inhalation. basf.comnj.gov |
| Grounding and Bonding | To prevent static discharge and potential ignition of flammable vapors. nj.govpetrochemistry.eu | |
| Use of Non-Sparking Tools | To eliminate potential ignition sources. basf.comfishersci.com | |
| Administrative | Safe Work Practices (e.g., no eating/drinking) | To prevent accidental ingestion. nj.gov |
| Worker Training | To ensure awareness of hazards and proper handling procedures. sqspcdn.comnj.gov | |
| Emergency Showers and Eyewash Stations | To provide immediate decontamination in case of skin or eye contact. nj.govspecialty-chemicals.eu | |
| Personal Protective | Chemical Goggles / Face Shield | To protect eyes from splashes and vapors. scipoly.comnoaa.gov |
| Impervious Gloves and Clothing | To prevent skin contact, irritation, and sensitization. nj.govscipoly.com | |
| Respirators | To protect against inhalation of vapors when other controls are insufficient. fishersci.comnj.gov |
Advanced Applications and Emerging Research Areas of Isobutyl Acrylate
Isobutyl Acrylate (B77674) in High-Performance Coatings and Adhesives Research
The demand for high-performance coatings and adhesives is a significant driver for the isobutyl acrylate market. globenewswire.comcredenceresearch.com These materials are essential in various industries, including automotive, construction, and packaging, where durability and strong bonding are critical. credenceresearch.comdatahorizzonresearch.com
Pressure-Sensitive Adhesives Development
This compound is a key monomer in the formulation of pressure-sensitive adhesives (PSAs). researchgate.netpwr.wroc.plinfona.pl Its low glass transition temperature (Tg) imparts the necessary tackiness and flexibility to the adhesive. alibaba.compstc.org Research in this area focuses on enhancing the performance of PSAs by modifying the polymer backbone and incorporating other monomers.
In the development of acrylic PSAs, this compound is often used as a modifying monomer to balance the properties of the final adhesive. pstc.org For instance, it can be copolymerized with "soft" monomers like 2-ethylhexyl acrylate and "hard" monomers like methyl acrylate to achieve a desired balance of tack, peel adhesion, and cohesive strength. pwr.wroc.plpstc.org
Recent studies have explored the use of this compound in combination with other monomers to create high-performance PSAs. For example, research has been conducted on copolymers of this compound and 2-ethyl hexyl acrylate for use in removable pressure-sensitive adhesives. researchgate.net Additionally, studies have investigated the incorporation of this compound into PSA formulations containing functional monomers like acrylic acid and glycidyl (B131873) methacrylate (B99206) to improve adhesion to specific substrates and provide sites for crosslinking. researchgate.net
A notable area of research involves the development of nanocomposite PSAs. The addition of cellulose (B213188) nanocrystals (CNCs) to a polymer matrix of this compound, n-butyl acrylate, and methyl methacrylate has been shown to significantly improve tack, peel strength, and shear strength simultaneously. researchgate.nettib.eu This is an unusual and highly desirable outcome, as typically an increase in shear strength is accompanied by a decrease in tack and peel strength. researchgate.net
Key Research Findings in Pressure-Sensitive Adhesives:
| Monomer Composition | Key Finding | Reference |
| This compound, n-butyl acrylate, methyl methacrylate with cellulose nanocrystals (CNCs) | Simultaneous improvement in tack, peel strength, and shear strength. | researchgate.nettib.eu |
| This compound, 2-ethyl hexyl acrylate | Development of removable pressure-sensitive adhesives. | researchgate.net |
| 2-HEA, this compound, Glycidyl methacrylate (GMA) | Crosslinking with diisocyanate resulted in decreased peel strength and probe tack. | researchgate.net |
Water-Based and Eco-Friendly Coating Formulations
The shift towards environmentally friendly and sustainable products is a major trend in the coatings industry. globenewswire.comdatahorizzonresearch.com This has led to increased research and development of water-based and eco-friendly coating formulations, where this compound plays a crucial role. globenewswire.comdatahorizzonresearch.com Water-based coatings utilize water as the primary solvent, reducing the emission of volatile organic compounds (VOCs). datahorizzonresearch.com
This compound is incorporated into these formulations to enhance properties such as weather resistance, durability, and flexibility. marketresearchfuture.comdataintelo.com The growing demand for green buildings and sustainable construction practices further drives the need for such eco-friendly materials. dataintelo.com Research is focused on developing bio-based alternatives to petrochemical-derived this compound to further reduce the environmental impact of these coatings. datahorizzonresearch.com
This compound in Plastics and Elastomers Research
This compound is utilized in the plastics and elastomers industry to modify and enhance the properties of various polymers. dataintelo.comsqspcdn.com When incorporated into plastics, it can improve flexibility, impact strength, and resistance to UV radiation and chemicals. dataintelo.com This makes it a valuable additive in the production of high-performance plastics for demanding applications in the automotive, electronics, and consumer goods sectors. dataintelo.com
In elastomers, this compound contributes to the flexibility and durability of the material. Research in this area explores the copolymerization of this compound with other monomers to create elastomers with specific performance characteristics. For instance, studies have investigated the synthesis of acrylic copolymers based on isobornyl acrylate and this compound for potential applications in shape memory polymers. researchgate.net
Biomedical and Pharmaceutical Applications of Poly(this compound) (e.g., Drug Delivery Systems)
Poly(this compound) and its copolymers are being investigated for a variety of biomedical and pharmaceutical applications, most notably in the field of drug delivery. ontosight.ai The biocompatibility and ability to tailor the physical properties of these polymers make them attractive candidates for creating systems that can release therapeutic agents in a controlled manner. ontosight.aiscispace.com
Research has shown that copolymers containing this compound can be used to create nanoparticles and microgels for drug delivery. For example, poly(isobutylcyano acrylate) nanoparticles have been studied as a potential drug delivery system. researchgate.net These nanoparticles can be surface-modified to improve the delivery of pharmaceutical compounds. wisdomlib.org The degradation rate of these polymers can be controlled, which in turn influences the release rate of the encapsulated drug. researchgate.net
Copolymers of isobutyl methacrylate and butyl methacrylate have also been explored as carriers for controlled drug release and as biomaterials for tissue engineering. ontosight.ai Furthermore, research into pH-sensitive micelles for drug delivery has involved the synthesis of block copolymers containing this compound. nih.gov These systems are designed to release their drug payload in response to specific pH changes in the body, such as those found in tumor microenvironments. nih.govmdpi.com
Nanocomposite Materials Utilizing this compound
The incorporation of nanofillers into this compound-based polymers is an active area of research aimed at creating advanced materials with enhanced properties. These nanocomposites can exhibit improved mechanical strength, thermal stability, and barrier properties compared to the neat polymer.
One significant area of research is the use of cellulose nanocrystals (CNCs) in this compound-based pressure-sensitive adhesives. researchgate.nettib.eu The addition of small amounts of CNCs has been shown to lead to a simultaneous increase in tack, peel strength, and shear strength. researchgate.net This is a notable achievement as these properties are often mutually exclusive.
Another area of investigation involves the use of carbon nanotubes (CNTs) as a filler in acrylate-based polymer matrices. Research on poly(styrene-co-butyl acrylate) latex filled with CNTs has demonstrated that a good dispersion of the filler can be achieved, leading to nanocomposites with altered electrical conductivity and mechanical behavior. researchgate.net Similarly, nanocomposites of butyl acrylate, methacrylic acid, and functionalized carbon nanotubes have been synthesized and studied for their potential in drug delivery applications. mdpi.com
Sustainable Production and Application Development for this compound
In response to growing environmental concerns and the desire to reduce reliance on fossil fuels, there is a significant research effort focused on the sustainable production of this compound. globenewswire.comcredenceresearch.com The primary approach is the development of bio-based routes to the monomer. marketresearchfuture.comdatahorizzonresearch.com
Bio-based this compound can be produced through the esterification of bio-derived isobutanol and acrylic acid. specialchem.com Initiatives like the European Union's Horizon 2020 program have funded projects aimed at developing cost-effective and sustainable processes for producing bio-based chemicals, including acrylates. globenewswire.comdatahorizzonresearch.com The successful commercialization of bio-based this compound would significantly reduce the carbon footprint associated with its production and open new markets for environmentally conscious consumers. globenewswire.com
Companies are also actively developing and marketing bio-based this compound, often certified by C14 analysis to confirm their renewable content. specialchem.comechemi.com These bio-based monomers are positioned as sustainable alternatives for use in a variety of applications, including paints, inks, resins, coatings, and as intermediates in the synthesis of pharmaceuticals and agrochemicals. specialchem.com
Conclusion and Future Directions in Isobutyl Acrylate Research
Synthesis and Polymerization Advancement Needs
The production of isobutyl acrylate (B77674) and its subsequent polymerization are well-established industrial processes. However, there is a significant drive towards greener, more efficient, and more precise manufacturing methods.
Future research in synthesis is focused on sustainable feedstocks and improved catalytic processes. The conventional synthesis involves the esterification of acrylic acid with isobutanol. researchgate.net A key area for advancement is the use of bio-based feedstocks, such as biobutanol, to reduce the carbon footprint of the monomer. nih.govacs.org The production of biobutanol via fermentation processes is an active area of research, which directly impacts the sustainability of isobutyl acrylate production. nih.gov Additionally, developing more robust and recyclable catalysts for the esterification reaction, such as solid acid catalysts like ion exchange resins, can lead to more efficient and waste-reducing processes. researchgate.net
In polymerization, the primary need is for greater control over the polymer architecture, which dictates the final material properties. While free-radical polymerization is common, it offers limited control. Future advancements lie in the broader application of controlled or living polymerization techniques.
Controlled Radical Polymerization (CRP): Techniques like Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization allow for the synthesis of polymers with predetermined molecular weights, narrow molecular weight distributions, and complex architectures (e.g., block copolymers). Applying these methods more effectively to this compound can lead to tailor-made polymers for high-performance applications.
Anionic Polymerization: Living anionic polymerization is another powerful technique for creating well-defined polymers. uliege.be However, its application to acrylates can be challenging. Further research into new initiator systems and reaction conditions is needed to make this a more viable and versatile method for this compound. uliege.be
Emulsion and Suspension Polymerization: These aqueous dispersed media techniques are considered greener processes as they use water as a solvent, reducing volatile organic compounds (VOCs). rsc.org Future work is aimed at improving these methods for this compound, particularly for creating high-performance latex-based products like pressure-sensitive adhesives (PSAs). researchgate.net
A summary of advancement needs is presented in the table below.
Table 1: Future Research Needs in this compound Synthesis and Polymerization
| Research Area | Current State | Future Advancement Needs | Potential Impact |
|---|---|---|---|
| Monomer Synthesis | Predominantly petro-based esterification. | Development of efficient bio-based routes using biobutanol; improved and recyclable catalysts. researchgate.netnih.govacs.org | Reduced environmental impact; increased process efficiency and sustainability. |
| Polymerization Control | Dominated by conventional free-radical polymerization. | Broader implementation of Controlled Radical Polymerization (CRP) and living anionic polymerization techniques. uliege.be | Precise control over polymer architecture for tailored material properties. |
| Polymerization Media | Use of both solvent-based and water-based (emulsion) systems. | Optimization of aqueous dispersion techniques to enhance performance and reduce VOCs. rsc.orgresearchgate.net | Greener manufacturing processes and high-performance water-based products. |
Deeper Mechanistic Understanding of Environmental and Toxicological Impacts
While this compound has a history of industrial use, a deeper, mechanistic understanding of its interaction with biological systems and the environment is required. Current knowledge often relies on data from structural analogs like n-butyl acrylate. oecd.org
Environmentally, this compound is considered readily biodegradable. oecd.org However, future research should focus on elucidating the specific metabolic pathways and microbial consortia responsible for its degradation in various environmental compartments (soil, water, sediment). The hydrolysis of this compound into isobutyl alcohol and acrylic acid is a key initial step, and understanding the kinetics and factors influencing this process under different environmental conditions is crucial for accurate environmental fate modeling. oecd.org
From a toxicological perspective, the primary effects are irritation to the skin, eyes, and respiratory tract. oecd.orgnj.gov It is also considered a potential skin sensitizer (B1316253). oecd.org Future research must move beyond descriptive toxicology to uncover the underlying molecular mechanisms.
Key research questions include:
Mechanism of Irritation: What are the specific cellular and molecular pathways that lead to the irritant response? This involves studying the interaction of this compound with cell membranes, proteins, and signaling pathways in skin and lung epithelial cells.
Mechanism of Sensitization: How does this compound or its metabolites interact with skin proteins to form haptens, and how does this trigger an immune response? Identifying the specific protein adducts formed and understanding the subsequent dendritic cell activation are critical steps.
Metabolic Fate: How is this compound metabolized in mammalian systems? While hydrolysis by esterases is known to occur, a comprehensive map of the metabolic pathways and the enzymes involved is needed to better predict potential toxicity and bioaccumulation, which is currently expected to be low. oecd.org
Table 2: Gaps in Mechanistic Understanding of this compound's Impacts
| Impact Area | Known Effect | Needed Mechanistic Understanding |
|---|---|---|
| Environmental Fate | Readily biodegradable; hydrolyzes to alcohol and acid. oecd.org | Identification of specific microbial degradation pathways; kinetic modeling of hydrolysis under varied environmental conditions. |
| Respiratory Irritation | Causes irritation, coughing, and potential for pulmonary edema at high exposures. nj.gov | Molecular interactions with receptors and ion channels in the respiratory tract; inflammatory signaling cascades. |
| Dermal Effects | Skin irritant and potential sensitizer. oecd.org | Covalent binding mechanisms to skin proteins (haptenization); pathways of immune cell activation. |
| Metabolism | Rapidly hydrolyzed by hepatic esterases. oecd.org | Complete mapping of metabolic pathways and identification of all metabolites and enzymes involved. |
Integration of Computational and Experimental Methodologies
The synergy between computational modeling and experimental investigation offers a powerful paradigm for accelerating research into this compound. Integrating these approaches can provide deeper insights into reaction mechanisms, predict material properties, and guide experimental design, saving time and resources.
In the realm of polymerization, computational chemistry can be used to model complex reaction kinetics.
Quantum Chemistry: Methods like Density Functional Theory (DFT) can be used to calculate the activation energies and reaction rates for individual steps in the polymerization process, such as initiation, propagation, and chain transfer. researchgate.net This is particularly valuable for understanding the subtle effects of temperature and solvent on the reaction and for predicting the outcome of copolymerizations.
Monte Carlo and Kinetic Modeling: Simulations can model the entire polymerization process to predict outcomes like molecular weight distribution, polymer branching, and copolymer composition. acs.orgmdpi.com These models, when validated with experimental data from techniques like in-line DSC or chromatography, become powerful predictive tools for process optimization. mdpi.com For instance, simulations can elucidate the effect of reaction parameters on macromonomer content and branching in high-temperature polymerizations. acs.org
For predicting material properties and toxicological endpoints, computational approaches are also indispensable. Molecular dynamics (MD) simulations can predict the physical properties of poly(this compound) and its compatibility in blends or with solvents. In toxicology, Quantitative Structure-Activity Relationship (QSAR) models can be developed to predict the irritancy or sensitization potential of this compound and related compounds, helping to prioritize testing and understand the structural basis of toxicity.
Table 3: Integration of Computational and Experimental Methods
| Research Area | Computational Method | Experimental Counterpart/Validation | Objective |
|---|---|---|---|
| Polymerization Kinetics | Density Functional Theory (DFT) researchgate.net | Pulsed-laser polymerization; spectroscopic analysis. researchgate.net | Calculate fundamental rate coefficients for reaction steps. |
| Process Simulation | Kinetic Monte Carlo simulations acs.orgmdpi.com | In-line monitoring (DSC, NMR); Gel Permeation Chromatography (GPC). mdpi.com | Predict polymer structure (MWD, branching) and optimize reactor conditions. |
| Material Properties | Molecular Dynamics (MD) | Dynamic Mechanical Analysis (DMA); Tensile testing. | Predict physical properties like Tg, modulus, and solvent interactions. |
| Toxicology | QSAR modeling | In vitro cell assays; in vivo irritation/sensitization studies. | Predict toxicological endpoints and guide mechanistic studies. |
Development of Novel this compound-Based Materials for Emerging Technologies
The unique properties of this compound polymers, including flexibility, hydrophobicity, and adhesive characteristics, make them prime candidates for use in a variety of emerging technologies. Future research is focused on creating advanced materials where these properties are enhanced or combined with new functionalities.
High-Performance Adhesives and Coatings: There is growing demand for high-performance materials in the automotive, aerospace, and construction industries. credenceresearch.comdataintelo.com This includes developing coatings with superior weather and corrosion resistance for electric vehicles and adhesives that can bond a wider range of substrates with greater durability. marketresearchfuture.comdataintelo.com
Smart Materials: this compound can be copolymerized with functional monomers to create "smart" polymers that respond to external stimuli like temperature, pH, or light. Such materials could find applications in sensors, drug delivery systems, or self-healing coatings.
Sustainable Materials and Nanocomposites: A significant area of development is the creation of more sustainable materials. This includes formulating bio-based PSAs by combining this compound with monomers derived from renewable resources like monoterpenes. rsc.orgrsc.org Another promising avenue is the development of polymer nanocomposites. For example, incorporating cellulose (B213188) nanocrystals (CNCs) into a poly(this compound)-based latex has been shown to simultaneously improve the tack, peel, and shear strength of pressure-sensitive adhesives—a highly desirable and unusual outcome in adhesive technology. researchgate.net
Table 4: Emerging Technologies and Novel this compound Materials
| Emerging Technology | Desired Material Properties | Novel Material Approach |
|---|---|---|
| Electric Vehicles | Lightweight, durable, high-performance coatings and adhesives. marketresearchfuture.comdataintelo.com | Development of advanced copolymer formulations with enhanced weather and chemical resistance. |
| Sustainable Construction | Eco-friendly, durable coatings and sealants with low VOCs. datahorizzonresearch.comdataintelo.com | Formulation of water-based systems; incorporation of bio-based monomers. datahorizzonresearch.comrsc.org |
| Advanced Packaging | High-strength, reliable, and potentially biodegradable adhesives. datahorizzonresearch.com | Creation of high-performance PSAs through controlled polymerization and nanocomposite formulation. |
| Smart Coatings/Sensors | Stimuli-responsive behavior (e.g., thermal, pH). | Copolymerization of this compound with functional or "smart" monomers. |
| High-Performance Composites | Enhanced mechanical strength, adhesion, and cohesion. | In-situ emulsion polymerization with nanofillers like cellulose nanocrystals (CNCs). researchgate.net |
Q & A
Basic: What analytical methods are recommended for verifying the purity of isobutyl acrylate in experimental settings?
Answer:
Purity assessment requires a combination of chromatographic and spectroscopic techniques:
- Gas Chromatography (GC): Use polar columns (e.g., DB-WAX) with flame ionization detection. Retention indices and peak symmetry can confirm purity .
- NMR Spectroscopy: Analyze and spectra to detect impurities like residual acrylic acid or polymerization byproducts. Compare with reference spectra from high-purity standards (≥99.5%) .
- Refractive Index: Cross-check measured values (e.g., 1.414 at 20°C) against literature data to identify discrepancies caused by contaminants .
Advanced: How can researchers resolve contradictions in thermodynamic data (e.g., vaporization enthalpy) for this compound across literature sources?
Answer:
Address discrepancies through:
- Source Validation: Prioritize data from peer-reviewed studies or standardized databases like NIST Chemistry WebBook, which reports vaporization enthalpy as 10.5 kcal/mol .
- Methodological Cross-Examination: Compare experimental conditions (e.g., calorimetry vs. vapor-pressure measurements). For example, NIST data derive from static vapor-pressure apparatus, while older studies may use less precise methods .
- Error Propagation Analysis: Quantify uncertainties from instrumentation (e.g., ±0.2 kcal/mol in calorimetry) and report confidence intervals .
Basic: What safety protocols are critical when handling this compound in polymerization studies?
Answer:
- Ventilation: Use fume hoods to mitigate inhalation risks (TLV-TWA: 10 ppm) .
- Inhibitor Monitoring: Confirm the presence of hydroquinone or MEHQ inhibitors (typically 10–50 ppm) via HPLC to prevent unintended radical polymerization .
- Fire Safety: Store below 25°C; flammability limits (1.2–8.8% v/v in air) necessitate spark-proof equipment .
Advanced: How should researchers design experiments to study the kinetics of this compound copolymerization?
Answer:
- Reactor Setup: Employ semi-batch reactors with controlled feed rates to manage exothermicity and monomer conversion .
- Real-Time Monitoring: Use inline FTIR or Raman spectroscopy to track monomer consumption and copolymer composition .
- Kinetic Modeling: Apply the Mayo-Lewis equation with reactivity ratios (e.g., and ) derived from low-conversion data to avoid composition drift .
Basic: What spectroscopic techniques are suitable for characterizing this compound derivatives?
Answer:
- IR Spectroscopy: Identify ester carbonyl stretches (~1720 cm) and acrylate C=C peaks (~1630 cm) .
- Mass Spectrometry (MS): Use EI-MS to fragment the molecular ion ( 128) and confirm substituents via characteristic peaks (e.g., 55 for acrylate fragments) .
Advanced: How can X-ray crystallography elucidate the structural properties of this compound derivatives?
Answer:
- Crystal Growth: Recrystallize derivatives (e.g., halogen-substituted analogs) from non-polar solvents like hexane at low temperatures .
- Data Collection: Use Mo-Kα radiation (λ = 0.71073 Å) and refine structures with software like SHELXL. Report bond angles and torsional parameters to confirm steric effects from the isobutyl group .
Basic: What are the key physical properties of this compound relevant to solvent selection in organic synthesis?
Answer:
Advanced: What computational methods are effective for modeling the reactivity of this compound in radical reactions?
Answer:
- DFT Calculations: Optimize transition states (e.g., acrylate radical addition) at the B3LYP/6-31G* level. Compare activation energies for different initiation systems .
- Molecular Dynamics (MD): Simulate diffusion-controlled polymerization in bulk vs. solution phases to predict rate coefficients .
Basic: How should researchers document synthetic procedures for this compound-based polymers to ensure reproducibility?
Answer:
- Detailed Protocols: Specify monomer-to-initiator ratios, degassing methods (N vs. freeze-pump-thaw), and temperature profiles .
- Supporting Information: Include NMR/GC traces, GPC data, and DSC thermograms in supplementary files .
Advanced: What strategies mitigate side reactions (e.g., branching) during controlled radical polymerization of this compound?
Answer:
- RAFT Agents: Use trithiocarbonates to suppress chain transfer. Monitor vs. conversion for deviations from linearity .
- Temperature Control: Maintain reactions below 70°C to minimize backbiting via β-scission .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
